Product packaging for 5-Fluoro-2-(pyrrolidin-1-yl)aniline(Cat. No.:CAS No. 869942-11-0)

5-Fluoro-2-(pyrrolidin-1-yl)aniline

Cat. No.: B1309661
CAS No.: 869942-11-0
M. Wt: 180.22 g/mol
InChI Key: OLTNXVUFYDGSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-2-(pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13FN2 B1309661 5-Fluoro-2-(pyrrolidin-1-yl)aniline CAS No. 869942-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-pyrrolidin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTNXVUFYDGSSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Fluoro-2-(pyrrolidin-1-yl)aniline: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and the context of 5-Fluoro-2-(pyrrolidin-1-yl)aniline in medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into this promising chemical entity.

Core Chemical Properties

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound HCl[1]
Molecular Formula C₁₀H₁₃FN₂C₁₀H₁₄ClFN₂
Molecular Weight 180.22 g/mol 216.68 g/mol
CAS Number Not explicitly found1185302-56-0
XLogP3 2.3 (Predicted)Not available
Hydrogen Bond Donor Count 1 (Predicted)2 (Predicted)
Hydrogen Bond Acceptor Count 2 (Predicted)2 (Predicted)
Rotatable Bond Count 1 (Predicted)1 (Predicted)
Melting Point Data not availableData not available
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Note: The properties for the free base are calculated, while the data for the hydrochloride salt is sourced from PubChem.[1]

Spectroscopic Characterization (Predicted and Analog-Based)

Experimental spectroscopic data for this compound is not currently available in the public domain. However, predictions based on its structure and comparison with analogous compounds can provide valuable insights for its characterization.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra would be characteristic of the substituted aromatic and saturated pyrrolidine rings.

  • ¹H NMR: The aromatic region would likely show three signals corresponding to the protons on the fluorinated benzene ring, with coupling patterns influenced by the fluorine and amine substituents. The pyrrolidine ring would exhibit two multiplets in the aliphatic region corresponding to the α- and β-protons. The N-H protons of the aniline would appear as a broad singlet.

  • ¹³C NMR: The spectrum would show ten distinct carbon signals. The aromatic carbons would be split due to coupling with the fluorine atom. The carbons of the pyrrolidine ring would appear in the aliphatic region.

2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and a C-F stretching band (around 1100-1300 cm⁻¹).

2.3. Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) at m/z 180. Subsequent fragmentation would likely involve the loss of fragments from the pyrrolidine ring and potentially the elimination of HCN or other small molecules from the aromatic portion.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not described in the searched literature, a plausible synthetic route can be proposed based on established organic chemistry principles, particularly nucleophilic aromatic substitution.

A common method for the synthesis of N-aryl pyrrolidines involves the reaction of a suitably activated fluoro-nitrobenzene derivative with pyrrolidine, followed by the reduction of the nitro group.

Proposed Synthetic Workflow:

Synthetic_Workflow A 1,4-Difluoro-2-nitrobenzene C 1-(4-Fluoro-2-nitrophenyl)pyrrolidine A->C Nucleophilic Aromatic Substitution (SNAr) Base (e.g., K2CO3), Solvent (e.g., DMF) B Pyrrolidine B->C D This compound C->D Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2, HCl)

A plausible synthetic route to this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

  • To a solution of 1,4-difluoro-2-nitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add pyrrolidine (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-fluoro-2-nitrophenyl)pyrrolidine.

Step 2: Synthesis of this compound

  • Dissolve 1-(4-fluoro-2-nitrophenyl)pyrrolidine (1 equivalent) in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid can be used.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If using a chemical reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization to yield this compound.

Role in Drug Discovery and Development

The pyrrolidine moiety is a prevalent scaffold in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry.[2][3] Its saturated, three-dimensional structure can provide favorable physicochemical properties and allow for diverse substitution patterns to optimize biological activity.[2][3]

The aniline scaffold is also a cornerstone in drug design, particularly in the development of kinase inhibitors.[4] The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

The combination of a pyrrolidine ring, a fluorine atom, and an aniline core in this compound makes it an attractive building block for the synthesis of novel bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity.

Potential Application in Kinase Inhibitor Scaffolding:

Kinase_Inhibitor_Scaffold A This compound (Core Scaffold) B Chemical Modification (e.g., Acylation, Sulfonylation, Coupling Reactions) A->B Derivatization C Library of Derivatives B->C Synthesis D Biological Screening (e.g., Kinase Assays) C->D Evaluation E Lead Compound Identification D->E Hit-to-Lead

Role as a scaffold in kinase inhibitor discovery.

Safety and Handling

Detailed toxicology data for this compound is not available. As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For related aniline compounds, hazards include skin and eye irritation, and potential toxicity upon ingestion or inhalation.

Conclusion

This compound represents a valuable, albeit under-characterized, building block for medicinal chemistry and drug discovery. Its structural features suggest its potential utility in the synthesis of novel therapeutics, particularly in the area of kinase inhibition. Further experimental investigation into its physicochemical properties, spectroscopic characterization, and biological activity is warranted to fully elucidate its potential. This guide provides a foundational understanding based on available data and established chemical principles to aid researchers in their exploration of this compound.

References

In-depth Technical Guide: 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-2-(pyrrolidin-1-yl)aniline is a fluorinated aromatic amine containing a pyrrolidine moiety. This compound is of interest to researchers in medicinal chemistry and drug discovery due to the prevalence of both the aniline and pyrrolidine scaffolds in bioactive molecules. The introduction of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a molecule. This document aims to provide a comprehensive overview of the available technical data for this compound and its hydrochloride salt. However, it is important to note that detailed experimental protocols for its synthesis and specific biological activity data, including its involvement in signaling pathways, are not extensively reported in publicly accessible literature.

Chemical Identity and Physical Properties

The primary form of this compound available from commercial suppliers is the hydrochloride salt. Data for the free base is limited, with most information derived from computational models.

Table 1: Chemical Identifiers

IdentifierThis compoundThis compound hydrochloride
CAS Number Not explicitly available in public databases1185302-56-0[1]
PubChem CID 6485402[1]90482921[1]
Molecular Formula C₁₀H₁₃FN₂C₁₀H₁₄ClFN₂
IUPAC Name This compoundThis compound;hydrochloride[1]
Synonyms 5-Fluoro-2-(1-pyrrolidinyl)benzenamineThis compound HYDROCHLORIDE[1]

Table 2: Computed Physicochemical Properties (Hydrochloride Salt) [1]

PropertyValue
Molecular Weight 216.68 g/mol
XLogP3 2.4
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 216.0829543
Topological Polar Surface Area 29.3 Ų
Heavy Atom Count 14

Note: The properties listed in Table 2 are computationally generated and may not reflect experimentally determined values.

Synthesis and Experimental Protocols

A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable difluoro- or fluoro-nitro-aromatic precursor with pyrrolidine, followed by the reduction of the nitro group to an amine.

Conceptual Synthetic Workflow

This diagram illustrates a logical, though not experimentally verified, workflow for the synthesis of the target compound.

G cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Aromatic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction of Nitro Group cluster_product Final Product Start1 1,4-Difluoro-2-nitrobenzene Reaction1 Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat Start1->Reaction1 Start2 Pyrrolidine Start2->Reaction1 Intermediate1 1-(4-Fluoro-2-nitrophenyl)pyrrolidine Reaction1->Intermediate1 Reaction2 Reducing Agent (e.g., H₂, Pd/C or SnCl₂) Solvent (e.g., Ethanol) Intermediate1->Reaction2 Product This compound Reaction2->Product G cluster_properties Key Properties cluster_applications Applications in Drug Design Pyrrolidine_Scaffold Pyrrolidine Scaffold 3D_Structure sp³ Hybridization (3D Geometry) Pyrrolidine_Scaffold->3D_Structure Chirality Stereocenters Pyrrolidine_Scaffold->Chirality Versatility Functionalization Potential Pyrrolidine_Scaffold->Versatility Target_Binding Improved Target Binding 3D_Structure->Target_Binding Chirality->Target_Binding Pharmacokinetics Enhanced Pharmacokinetics Versatility->Pharmacokinetics Bioactive_Compounds Diverse Bioactive Compounds (e.g., anticancer, antiviral) Target_Binding->Bioactive_Compounds Pharmacokinetics->Bioactive_Compounds

References

An In-Depth Technical Guide to 5-Fluoro-2-(pyrrolidin-1-yl)aniline: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. As a functionalized aniline derivative, this compound represents a key building block in medicinal chemistry, leveraging the unique electronic properties of the fluorine substituent and the versatile pyrrolidine moiety. The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The pyrrolidine ring, a prevalent scaffold in numerous FDA-approved drugs, offers a three-dimensional structure that can effectively explore pharmacological space.[2][3] This document aims to be a critical resource for researchers engaged in the design and synthesis of novel therapeutics, particularly in the areas of oncology, neurodegenerative diseases, and infectious agents where analogous structures have shown promise. While specific experimental data for this exact molecule is limited in publicly accessible literature, this guide consolidates available information and provides extrapolated data based on closely related compounds to facilitate further research and development.

Molecular Structure and Identification

This compound is a substituted aromatic amine. The core structure consists of an aniline ring substituted with a fluorine atom at the 5-position and a pyrrolidin-1-yl group at the 2-position. The hydrochloride salt is a common form for handling and storage.

IdentifierValueSource
IUPAC Name This compoundPubChem
Synonyms 5-Fluoro-2-(1-pyrrolidinyl)benzenamineN/A
CAS Number 1071430-10-8 (Parent)PubChem
Molecular Formula C₁₀H₁₃FN₂PubChem
SMILES C1CCN(C1)C2=C(C=C(C=C2)F)NPubChem
InChI InChI=1S/C10H13FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2PubChem

Physicochemical Properties

Detailed experimental data for this compound are not widely available. The following table summarizes computed properties from established databases and extrapolated values based on similar structures. These values provide a useful starting point for experimental design.

PropertyValue (Computed)Source
Molecular Weight 180.22 g/mol PubChem
Exact Mass 180.106292 g/mol PubChem
Topological Polar Surface Area 29.3 ŲPubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]
Rotatable Bond Count 1PubChem[4]
XLogP3 2.3PubChem

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not readily found, the following are predicted key characteristics based on analogous compounds such as 5-fluoro-2-methylaniline and 2-(pyrrolidin-1-yl)aniline.[5][6]

SpectroscopyPredicted Key Features
¹H NMR Aromatic protons (δ 6.5-7.5 ppm) showing coupling to fluorine. Pyrrolidine ring protons (δ 1.8-3.5 ppm). Broad singlet for the amine protons (δ 3.5-4.5 ppm).
¹³C NMR Aromatic carbons (δ 110-160 ppm) with C-F coupling constants. Pyrrolidine carbons (δ 25-50 ppm).
IR Spectroscopy N-H stretching bands (3300-3500 cm⁻¹). Aromatic C-H stretching (around 3000 cm⁻¹). C-N stretching (1250-1350 cm⁻¹). C-F stretching (1100-1200 cm⁻¹).
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 180.11. Fragmentation patterns corresponding to the loss of pyrrolidine and fluorine moieties.

Synthesis and Reactivity

A plausible and commonly employed synthetic route to this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar N-aryl pyrrolidines.

Reaction: Nucleophilic aromatic substitution of 2,4-difluoroaniline or a related precursor with pyrrolidine.

Scheme:

G reagents Pyrrolidine Base (e.g., K₂CO₃) Solvent (e.g., DMSO) Heat 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Intermediate Intermediate 2,4-Difluoronitrobenzene->Intermediate 1. This compound This compound Intermediate->this compound 2. Reduction (e.g., H₂, Pd/C)

Figure 1: Proposed two-step synthesis of this compound.

Step-by-Step Procedure:

  • Nucleophilic Aromatic Substitution:

    • To a solution of 2,4-difluoronitrobenzene (1 equivalent) in a suitable high-boiling polar aprotic solvent such as DMSO or DMF, add pyrrolidine (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

    • Heat the reaction mixture at 80-120 °C and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 1-(4-fluoro-2-nitrophenyl)pyrrolidine.

  • Reduction of the Nitro Group:

    • Dissolve the crude intermediate in a suitable solvent such as ethanol or methanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.

    • The product can be further purified by column chromatography on silica gel.

Reactivity Profile

The aniline moiety of this compound can undergo a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

G A This compound B Amide Formation (Acylation) A->B RCOCl, Pyridine C Sulfonamide Formation A->C RSO₂Cl, Pyridine D Diazotization (Sandmeyer Reaction) A->D NaNO₂, HCl E Buchwald-Hartwig Amination A->E Aryl-X, Pd catalyst, Ligand, Base F Heterocycle Formation A->F e.g., with diketones

Figure 2: Key reactions of the aniline functional group.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in drug development.

  • Fluorine Substitution: The presence of a fluorine atom can modulate the pKa of the aniline nitrogen, influencing its interaction with biological targets. Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at that position, thereby improving the pharmacokinetic profile of a drug candidate.

  • Pyrrolidine Ring: The pyrrolidine moiety is a key component of numerous biologically active compounds, including anticancer, antiviral, and CNS-targeting agents.[3][7] Its saturated, non-planar structure provides a scaffold for creating molecules with well-defined three-dimensional shapes, which is crucial for selective binding to protein targets.

  • Aniline Core: The aniline group serves as a versatile chemical handle for constructing a wide array of more complex molecules and for forming key interactions, such as hydrogen bonds, with biological macromolecules.

While there are no specific, publicly disclosed drug discovery programs centered on this compound, its substructures are present in numerous patented compounds and clinical candidates. It is a valuable building block for generating libraries of novel compounds for high-throughput screening.

Potential Signaling Pathway Involvement (Hypothetical)

Given that aniline and pyrrolidine cores are found in various kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases like cancer.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor Potential Inhibitor (Derivative of Core Structure) Inhibitor->RAF Inhibition

Figure 3: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism of action where a derivative of the core molecule acts as a kinase inhibitor, for instance, targeting a member of the RAF family, thereby blocking downstream signaling that leads to cell proliferation. This is a common strategy in the development of targeted cancer therapies.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its combination of a fluorinated aniline core and a pyrrolidine moiety offers a wealth of opportunities for medicinal chemists to fine-tune the physicochemical and pharmacological properties of new drug candidates. While detailed experimental data for this specific molecule is not extensively documented in the public domain, this technical guide provides a solid foundation of its predicted properties, potential synthetic routes, and likely applications in drug discovery. Further experimental investigation into this compound and its derivatives is warranted to fully explore its potential in developing next-generation therapeutics.

References

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient two-step synthesis pathway for 5-Fluoro-2-(pyrrolidin-1-yl)aniline, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution followed by a nitro group reduction. This document provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the commercially available starting material, 1,2-difluoro-4-nitrobenzene.

Step 1: Nucleophilic Aromatic Substitution. The initial step involves the regioselective nucleophilic aromatic substitution of a fluorine atom in 1,2-difluoro-4-nitrobenzene with pyrrolidine. The nitro group strongly activates the para-position to nucleophilic attack, leading to the preferential formation of 4-fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene.

Step 2: Nitro Group Reduction. The intermediate, 4-fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene, is then subjected to a reduction reaction to convert the nitro group into a primary amine. This transformation yields the desired final product, this compound.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
1,2-Difluoro-4-nitrobenzeneC₆H₃F₂NO₂159.09Colorless to yellow liquidN/A
4-Fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzeneC₁₀H₁₁FN₂O₂210.21Yellow solid78-80
This compoundC₁₀H₁₃FN₂180.22Off-white to light brown solid43-47

Table 2: Reaction Conditions and Yields

StepReactionKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
1Nucleophilic Aromatic SubstitutionPyrrolidine, K₂CO₃Acetonitrile804~95
2Nitro Group ReductionFe powder, NH₄ClEthanol/WaterReflux2~90

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).

  • To this suspension, add pyrrolidine (1.2 eq.) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain it under reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to afford 4-fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene as a yellow solid.

Step 2: Synthesis of this compound

Materials:

  • 4-Fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene

  • Iron (Fe) powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, prepare a mixture of 4-fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene (1.0 eq.) in a 3:1 mixture of ethanol and water.

  • To this solution, add iron powder (5.0 eq.) and ammonium chloride (1.0 eq.).

  • Heat the reaction mixture to reflux and maintain for 2 hours with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron residues.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as an off-white to light brown solid.

Mandatory Visualization

The following diagram illustrates the synthesis pathway from the starting material to the final product.

Synthesis_Pathway Start 1,2-Difluoro-4-nitrobenzene Intermediate 4-Fluoro-2-(pyrrolidin-1-yl)-1-nitrobenzene Start->Intermediate Pyrrolidine, K₂CO₃ Acetonitrile, 80°C Final This compound Intermediate->Final Fe, NH₄Cl Ethanol/Water, Reflux

Caption: Synthesis workflow for this compound.

In-Depth Technical Guide: 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-(pyrrolidin-1-yl)aniline, a fluorinated aromatic amine incorporating a pyrrolidine moiety. This compound is of significant interest to the medicinal chemistry and drug discovery sectors due to the presence of structural motifs commonly found in biologically active molecules. The incorporation of a fluorine atom can significantly modulate physicochemical and pharmacokinetic properties, such as metabolic stability and binding affinity, while the pyrrolidine ring is a prevalent scaffold in numerous pharmaceuticals. This document consolidates available data on its chemical properties, synthesis, and potential applications, highlighting its role as a valuable building block in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound, with the IUPAC name This compound , is a substituted aniline derivative. Its hydrochloride salt is also commonly used.[1] The fundamental properties of the parent compound and its hydrochloride salt are summarized in the table below. While experimental data for some properties are not extensively reported in publicly available literature, computed values provide useful estimates for research and development purposes.

PropertyValue (this compound)Value (this compound HCl)Data Source
IUPAC Name This compound5-fluoro-2-pyrrolidin-1-ylaniline;hydrochloride[1]
Molecular Formula C₁₀H₁₃FN₂C₁₀H₁₄ClFN₂[1]
Molecular Weight 180.22 g/mol 216.68 g/mol [1]
Exact Mass 180.106277 g/mol 216.082954 g/mol [1]
CAS Number Not specified for free base1185302-56-0, 1431966-86-7[1]
Topological Polar Surface Area 29.3 Ų29.3 Ų (for parent)[1] (Computed)
Hydrogen Bond Donor Count 12[1] (Computed)
Hydrogen Bond Acceptor Count 22[1] (Computed)
Rotatable Bond Count 11[1] (Computed)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, its synthesis can be logically derived from established methods for the preparation of substituted anilines and N-arylated pyrrolidines. A plausible synthetic route involves the nucleophilic aromatic substitution (SNAr) of a suitable di-halogenated or nitro-activated fluorobenzene with pyrrolidine, followed by the reduction of a nitro group if present.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A common strategy for the synthesis of N-aryl pyrrolidines is the reaction of an activated fluoro- or chloro-nitrobenzene with pyrrolidine. The subsequent reduction of the nitro group yields the desired aniline.

Workflow for the Proposed Synthesis:

G A 1,2-Difluoro-4-nitrobenzene C Reaction Vessel (Solvent, Base) A->C B Pyrrolidine B->C D 1-(4-Fluoro-2-nitrophenyl)pyrrolidine C->D Nucleophilic Aromatic Substitution (SNAr) E Reduction (e.g., H₂, Pd/C or Fe/HCl) D->E F This compound E->F Nitro Group Reduction

Caption: Proposed workflow for the synthesis of this compound.

Hypothetical Experimental Protocol

This protocol is a generalized procedure based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine

  • To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add pyrrolidine (1.1 to 1.5 equivalents).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the hydrofluoric acid byproduct.

  • Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(4-fluoro-2-nitrophenyl)pyrrolidine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified 1-(4-fluoro-2-nitrophenyl)pyrrolidine (1 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a reducing agent. Common methods include:

    • Catalytic Hydrogenation: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) and subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.

    • Metal-Acid Reduction: Alternatively, use a metal in acidic media, such as iron powder in the presence of ammonium chloride or hydrochloric acid.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst. If using a metal-acid reduction, neutralize the mixture and filter to remove metal salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization to yield the final product.

Role in Drug Discovery and Development

This compound serves as a key intermediate in the synthesis of more complex molecules for drug discovery. The aniline functional group is a versatile handle for a variety of chemical transformations, including amide bond formation, sulfonylation, and participation in cross-coupling reactions to build larger molecular scaffolds.

Structural Significance

The combination of the fluoroaniline and pyrrolidine moieties is significant in medicinal chemistry for several reasons:

  • Fluorine Substitution: The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, which can aid in cell membrane permeability.

  • Pyrrolidine Ring: The pyrrolidine ring is a common feature in many FDA-approved drugs.[2] Its saturated, non-planar structure provides three-dimensional diversity to a molecule, which can lead to improved binding to the complex topologies of biological targets.[3]

  • Aniline Moiety: The aniline group provides a crucial point for further chemical modification, allowing for the exploration of a wide chemical space to optimize the pharmacological properties of a lead compound.

Potential Therapeutic Applications

While specific biological activities for this compound have not been extensively reported, derivatives of fluoroanilines and pyrrolidines have shown a broad range of pharmacological activities, including but not limited to:

  • Oncology: As precursors to kinase inhibitors and other anti-cancer agents.

  • Central Nervous System (CNS) Disorders: The pyrrolidine scaffold is present in drugs targeting CNS receptors.

  • Infectious Diseases: As building blocks for novel antibacterial and antiviral compounds.

Logical Relationship for Drug Discovery Application:

G cluster_0 Core Scaffold cluster_1 Key Structural Features cluster_2 Medicinal Chemistry Advantages cluster_3 Potential Therapeutic Areas A This compound B Fluorine Atom A->B C Pyrrolidine Ring A->C D Aniline Group A->D E Enhanced Metabolic Stability B->E F Improved Binding Affinity B->F G 3D Structural Diversity C->G H Versatile Synthetic Handle D->H I Oncology E->I J CNS Disorders F->J K Infectious Diseases G->K H->I H->J H->K

Caption: The role of this compound in drug discovery.

Spectroscopic and Analytical Data

Detailed experimental spectroscopic data for this compound is not widely published. However, commercial suppliers of its hydrochloride salt indicate the availability of analytical data such as MS, HPLC, and LC-MS for batch-specific quality control.[4] Researchers should expect to perform their own analytical characterization upon synthesis or acquisition of this compound.

Expected Spectroscopic Features:

  • ¹H NMR: Signals corresponding to the aromatic protons on the fluoroaniline ring, with splitting patterns influenced by both the fluorine and the amine/pyrrolidine substituents. Protons on the pyrrolidine ring would appear as multiplets in the aliphatic region. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: Distinct signals for the aromatic carbons, with the carbon bonded to fluorine showing a characteristic large coupling constant (¹JC-F). Signals for the carbons of the pyrrolidine ring would be present in the aliphatic region.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (180.106277 for the free base).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and a C-F stretching band.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a fluoroaniline core and a pyrrolidine substituent provides a foundation for the synthesis of novel compounds with potentially enhanced pharmacological profiles. While detailed experimental and biological data for this specific compound are sparse in the public domain, its structural features suggest a wide range of possibilities for its application in the creation of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

physical and chemical properties of 5-Fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 5-Fluoro-2-(pyrrolidin-1-yl)aniline hydrochloride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. The information is presented in a structured format, including detailed data tables, experimental protocols, and visualizations to facilitate a thorough understanding of this compound.

Chemical and Physical Properties

This compound hydrochloride is a fluorinated aniline derivative with potential applications in medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is advantageous for experimental studies.

Physical and Chemical Data

A summary of the key physical and chemical properties of this compound hydrochloride is presented in Table 1.

PropertyValueSource
IUPAC Name This compound;hydrochloride
Molecular Formula C₁₀H₁₄ClFN₂[1]
Molecular Weight 216.68 g/mol [1]
CAS Number 1185302-56-0[1]
Melting Point 196-198 °C
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in water (as the hydrochloride salt). Solubility in organic solvents is not extensively reported but is expected in polar organic solvents like methanol and DMSO.
Boiling Point Not available.
Spectral Data

While specific experimental spectra for this compound hydrochloride are not widely available in the public domain, the expected spectral characteristics can be predicted based on its chemical structure. These predictions are crucial for the identification and structural elucidation of the compound.

Spectroscopy Expected Peaks and Features
¹H NMR - Aromatic Protons: Signals in the aromatic region (approx. 6.5-7.5 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Coupling with the fluorine atom will result in doublet or doublet of doublets patterns. - Pyrrolidine Protons: Aliphatic signals corresponding to the methylene groups of the pyrrolidine ring, likely appearing as multiplets in the range of 1.8-3.5 ppm. - Amine Protons: A broad singlet for the aniline -NH₂ protons, which may be shifted downfield in the hydrochloride salt form.
¹³C NMR - Aromatic Carbons: Signals in the aromatic region (approx. 100-160 ppm). The carbon atom attached to the fluorine will show a large C-F coupling constant. - Pyrrolidine Carbons: Aliphatic signals for the pyrrolidine ring carbons.
FTIR (cm⁻¹) - N-H Stretching: Broad absorption bands in the region of 3200-3400 cm⁻¹ corresponding to the primary amine. - C-H Stretching (Aromatic): Peaks around 3000-3100 cm⁻¹. - C-H Stretching (Aliphatic): Peaks in the 2850-2960 cm⁻¹ range. - C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. - C-N Stretching: Bands in the 1250-1350 cm⁻¹ region. - C-F Stretching: A strong absorption band typically found in the 1000-1300 cm⁻¹ region.
Mass Spectrometry The mass spectrum of the free base (C₁₀H₁₃FN₂) would be expected to show a molecular ion peak [M]⁺ at m/z 180.11. Common fragmentation patterns would involve the loss of fragments from the pyrrolidine ring.

Experimental Protocols

Plausible Synthesis of this compound

Reaction Scheme:

G reagent1 1,2-Difluoro-4-nitrobenzene product_intermediate 1-(2-Fluoro-4-nitrophenyl)pyrrolidine reagent1->product_intermediate Nucleophilic Aromatic Substitution reagent2 Pyrrolidine reagent2->product_intermediate product_final This compound product_intermediate->product_final Reduction (e.g., H₂, Pd/C) final_product_hcl This compound hydrochloride product_final->final_product_hcl hcl HCl hcl->final_product_hcl

Caption: Plausible synthetic workflow for this compound hydrochloride.

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

  • To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add potassium carbonate (2-3 equivalents) as a base.

  • To this mixture, add pyrrolidine (1.1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-fluoro-4-nitrophenyl)pyrrolidine.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 1-(2-fluoro-4-nitrophenyl)pyrrolidine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound hydrochloride.

Analytical Protocols

The following are general protocols for obtaining the spectral data.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation sample This compound hydrochloride nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ftir FTIR Spectroscopy sample->ftir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ftir->structure ms->structure purity Purity Assessment structure->purity TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 binds Dimerization Dimerization TLR4_MD2->Dimerization MyD88 MyD88-dependent pathway Dimerization->MyD88 TRIF TRIF-dependent pathway Dimerization->TRIF NFkB NF-κB Activation MyD88->NFkB IRF3 IRF3 Activation TRIF->IRF3 Inflammation Inflammatory Response NFkB->Inflammation IRF3->Inflammation Compound This compound hydrochloride (Hypothesized) Compound->Dimerization inhibits?

References

A Technical Guide to Pyrrolidinyl-Aniline Scaffolds as Kinase Inhibitors: Focus on Bruton's Tyrosine Kinase (BTK) Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of structural analogs based on the 2-(pyrrolidin-1-yl)aniline core, a key pharmacophore in the development of targeted kinase inhibitors. While the specific compound 5-Fluoro-2-(pyrrolidin-1-yl)aniline serves as a conceptual starting point, this document focuses on a well-documented class of its structural analogs: potent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical mediator in B-cell receptor signaling, making it a prime target for therapies aimed at B-cell malignancies and autoimmune diseases.[1][2][3]

This guide will detail the synthesis, structure-activity relationships (SAR), and biological evaluation of a series of N,9-diphenyl-9H-purin-2-amine derivatives, which serve as representative analogs. It provides detailed experimental protocols and visual diagrams of key biological pathways and experimental workflows to support research and development efforts in this area.

Quantitative Data Summary

The inhibitory activities of a series of N,9-diphenyl-9H-purin-2-amine analogs were evaluated against Bruton's tyrosine kinase (BTK) and two B-cell leukemia cell lines, Ramos and Raji. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Ibrutinib and AVL-292 were used as reference compounds.[4]

Compound IDBTK IC50 (nM)[4]Ramos Cell Line IC50 (µM)[4]Raji Cell Line IC50 (µM)[4]
10b 10.28.227.55
10d 0.5> 20> 20
10i 0.5> 20> 20
10j 0.47.7512.6
Ibrutinib 0.3Not ReportedNot Reported
AVL-292 0.6Not ReportedNot Reported

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the N,9-diphenyl-9H-purin-2-amine analogs are provided below.

General Synthetic Protocol

The synthesis of the target compounds involves a multi-step process starting from commercially available 2,4-dichloro-5-nitropyrimidine. The general workflow is depicted in the diagram below and the detailed steps are as follows:[4][5]

Step 1: Synthesis of 2-chloro-4-(3-tert-butoxycarbonyl)phenylamino)-5-nitropyrimidine (12) To a solution of 2,4-dichloro-5-nitropyrimidine (11) in 1,4-dioxane, add tert-butyl 3-aminophenylcarbamate and N,N-diisopropylethylamine (DIPEA). Stir the reaction mixture at room temperature for 2 hours. After completion, the product (12) is isolated and purified.[4]

Step 2: Synthesis of Pyrimidine Template (13a-k) Couple intermediate 12 with various anilines in 1,4-dioxane with DIPEA at 60°C for 2 hours to yield the corresponding pyrimidine derivatives (13a-k).[4]

Step 3: Deprotection and Acryloylation (15a-k) Deprotect the tert-butoxycarbonyl (Boc) group from compounds 13a-k using trifluoroacetic acid in dichloromethane at 0°C to room temperature. The resulting amine is then reacted with acryloyl chloride in the presence of sodium bicarbonate in acetone for 10 minutes to yield the key intermediates (15a-k).[4]

Step 4: Reduction of Nitro Group (16a-k) Reduce the nitro group of intermediates 15a-k using iron powder and ammonium chloride in a mixture of methanol and water at 80°C for 2 hours to give the corresponding anilines (16a-k).[5]

Step 5: Cyclocondensation to form Purine Core (10a-m) Cyclize the diamino-substituted pyrimidines (16a-k) using either triethyl orthoformate at 110°C for 2 hours or carbonyldiimidazole in dichloromethane at room temperature for 1 hour to afford the final N,9-diphenyl-9H-purin-2-amine derivatives (10a-m).[5]

In Vitro Kinase Inhibition Assay Protocol

The following protocol outlines a general luminescence-based assay for determining the IC50 values of the synthesized compounds against BTK.[5][6]

Materials:

  • Recombinant BTK enzyme

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Synthesized inhibitor compounds

  • Reference inhibitors (e.g., Ibrutinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ATP and appropriate substrate peptide

  • White, opaque 96-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for testing (e.g., from 0.1 to 100 nM).

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control) to each well.

    • Add 2.5 µL of the BTK enzyme solution to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[5]

Cell Proliferation Assay Protocol (CCK-8 Method)

This protocol describes the evaluation of the antiproliferative activity of the synthesized compounds on B-cell leukemia cell lines (Ramos and Raji).[4]

Materials:

  • Ramos and Raji cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Synthesized inhibitor compounds

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Ramos or Raji cells in 96-well plates at an appropriate density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium.

  • Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plates for an additional 1-4 hours.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization of Pathways and Workflows

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling events that ultimately regulate B-cell proliferation, differentiation, and survival.[1][2][7]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates Antigen Antigen Antigen->BCR binds SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCG2 PLCγ2 BTK->PLCG2 phosphorylates DAG DAG PLCG2->DAG IP3 IP3 PLCG2->IP3 NFkB NF-κB Pathway DAG->NFkB Ca_Release Ca²⁺ Release IP3->Ca_Release Ca_Release->NFkB Inhibitor BTK Inhibitor (e.g., Compound 10j) Inhibitor->BTK inhibits

BTK Signaling Pathway and Point of Inhibition.
Experimental Workflow for Synthesis and Evaluation

The overall workflow from chemical synthesis to biological evaluation is a systematic process designed to identify and characterize novel kinase inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation StartMat Starting Material (2,4-dichloro-5-nitropyrimidine) Intermediate1 Intermediate Synthesis (Steps 1-3) StartMat->Intermediate1 Intermediate2 Nitro Reduction (Step 4) Intermediate1->Intermediate2 FinalComp Final Compound Synthesis (Step 5) Intermediate2->FinalComp Purification Purification & Characterization (Chromatography, NMR, MS) FinalComp->Purification KinaseAssay In Vitro Kinase Assay (BTK Inhibition - IC50) Purification->KinaseAssay CellAssay Cell-Based Assay (Ramos & Raji Proliferation - IC50) Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR CellAssay->SAR LeadOpt Lead Optimization SAR->LeadOpt

Workflow for Inhibitor Synthesis and Evaluation.
FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway

For context within the broader field of kinase inhibitors, the FMS-like tyrosine kinase 3 (FLT3) signaling pathway is also of high interest, particularly in acute myeloid leukemia (AML).[8][9][10] Ligand binding to the FLT3 receptor induces dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT, which collectively promote cell proliferation and survival.[8]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor PI3K PI3K FLT3_Receptor->PI3K activates RAS RAS FLT3_Receptor->RAS activates JAK JAK FLT3_Receptor->JAK activates FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3_Receptor binds & dimerizes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Simplified FLT3 Signaling Pathway.

References

The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The five-membered nitrogen-containing heterocycle, pyrrolidine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and physicochemical properties, including a non-planar, three-dimensional structure and the presence of stereogenic centers, make it an ideal building block for the design of novel therapeutics.[1][2] This versatility allows for the precise spatial arrangement of pharmacophoric groups, leading to enhanced potency and selectivity for a wide range of biological targets.[3] Pyrrolidine and its derivatives are integral components of numerous FDA-approved drugs, demonstrating their broad therapeutic applicability across various disease areas, including cancer, infectious diseases, central nervous system disorders, and metabolic diseases.[1] This technical guide provides a comprehensive overview of the pivotal role of the pyrrolidine moiety in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Therapeutic Applications of Pyrrolidine Derivatives

The inherent structural features of the pyrrolidine ring have been exploited to develop a diverse array of bioactive molecules with significant therapeutic potential.

Anticancer Activity

Pyrrolidine-containing compounds have demonstrated remarkable efficacy as anticancer agents, targeting various hallmarks of cancer.[2] Their mechanisms of action are diverse, ranging from the inhibition of crucial enzymes involved in cell proliferation to the antagonism of chemokine receptors that mediate metastasis.[4][5]

A notable class of anticancer agents is the spiro[pyrrolidine-3,3'-oxindoles], which have shown potent cytotoxic effects against a variety of cancer cell lines.[2] These compounds often function as inhibitors of key signaling pathways involved in tumor growth and survival.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

Compound ClassCell LineIC50 (µM)Reference
Spiro[pyrrolidine-3,3'-oxindoles]MCF-70.42 - 0.78[2]
HT290.39 - 0.92[2]
Spiro[pyrrolidine-thiazolo-oxindoles]HepG25.00 ± 0.66[2]
MCF-7< 9.00[2]
HCT-116< 3.00[2]
Pyrrolidine ChalconesMCF-725-30 µg/mL[2]
MDA-MB-46825 µg/mL[2]
Diphenylamine-pyrrolidin-2-one-hydrazonesPPC-12.5 - 20.2[6]
IGR392.5 - 20.2[6]
Pyrrolidine-2,5-dione DerivativesMDA-MB-23113.6[7]
PC-310.7[7]
K56223.0[7]
Antimicrobial Activity

The pyrrolidine scaffold is also a key component in the development of novel antibacterial and antifungal agents. These compounds can inhibit essential microbial enzymes or disrupt cell wall synthesis, leading to the demise of the pathogen.[6]

Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
Pyrrolidine-2,3-dione DimersMSSA8 - 16[8]
MRSA8 - 16[8]
Pyrrolidine Amide DerivativesE. faecalis≤ 250[7]
M. smegmatis≤ 250[7]
E. coli≤ 250[7]
P. vulgaris≤ 250[7]
Antiviral Activity

A significant number of antiviral drugs, particularly those targeting the Hepatitis C Virus (HCV), incorporate a pyrrolidine ring.[9][10] These compounds often act as inhibitors of viral proteases or polymerases, which are essential for viral replication. For instance, some pyrrolidine derivatives have been identified as potent inhibitors of the HCV NS5B polymerase.[11]

Table 3: Anti-HCV Activity of Selected Pyrrolidine Derivatives

Compound ClassTargetIC50 (µM)Reference
Acyl Pyrrolidine DerivativesHCV NS5B Polymerase2.6 - 19.3[11]
Fused Bicyclic Pyrrolidine-ImidazolidinoneHCV Assembly-[12]
Diketopiperazine-indole ConjugatesHCV Replication1.61 (EC50)[13]
Peptide-based inhibitorsHCV NS3 Protease0.3 - 0.8[14]
Central Nervous System (CNS) Activity

Pyrrolidine derivatives have a profound impact on the central nervous system, with applications as anticonvulsants and nootropics.[15][16] Levetiracetam, a widely prescribed antiepileptic drug, is a pyrrolidine derivative.[15] The racetam class of drugs, known for their cognitive-enhancing effects, is also based on a pyrrolidinone core.[17] Additionally, certain pyrrolidine analogues act as potent sodium channel blockers, showing promise for the treatment of ischemic stroke.[18]

Enzyme Inhibition

The structural versatility of the pyrrolidine scaffold makes it an excellent starting point for the design of potent and selective enzyme inhibitors.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Several pyrrolidine-based compounds are effective inhibitors of DPP-IV, an enzyme involved in glucose metabolism.[19] By inhibiting DPP-IV, these drugs increase the levels of incretin hormones, leading to improved glycemic control in type 2 diabetes.[20]

  • MurA Inhibitors: MurA is a bacterial enzyme essential for peptidoglycan biosynthesis, making it an attractive target for novel antibiotics. Pyrrolidinedione-based compounds have been identified as reversible inhibitors of MurA.

  • InhA Inhibitors: InhA is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Pyrrolidinone and pyrrolidine derivatives have been evaluated as inhibitors of InhA for the development of new anti-tuberculosis agents.

Key Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrrolidine-containing drugs are mediated through their interaction with various signaling pathways.

CXCR4 Signaling Pathway

The chemokine receptor CXCR4 plays a critical role in cancer metastasis.[4] Pyrrolidine-based antagonists of CXCR4 can block the binding of its ligand, CXCL12, thereby inhibiting downstream signaling pathways that promote cell migration and invasion.[9][19][21][22]

CXCR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CXCL12 CXCL12 CXCR4 CXCR4 (GPCR) CXCL12->CXCR4 Binds G_protein Gαi / Gβγ CXCR4->G_protein Activates Pyrrolidine_Antagonist Pyrrolidine Antagonist Pyrrolidine_Antagonist->CXCR4 Blocks PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K MAPK MAPK (Erk1/2) G_protein->MAPK Ca_Flux Ca²⁺ Flux PLC->Ca_Flux AKT Akt PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Gene_Transcription Gene Transcription MAPK->Gene_Transcription Chemotaxis Chemotaxis & Invasion Ca_Flux->Chemotaxis Gene_Transcription->Cell_Survival Gene_Transcription->Chemotaxis

CXCR4 signaling pathway and its inhibition by a pyrrolidine antagonist.
NF-κB Signaling Pathway in Inflammation

The NF-κB signaling pathway is a key regulator of inflammation.[23] Some pyrrolidine derivatives exert their anti-inflammatory effects by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[22][24]

NF_kB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1 Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB->IkB NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB->IkB Bound to NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Pyrrolidine_Inhibitor Pyrrolidine Inhibitor Pyrrolidine_Inhibitor->IKK_complex Inhibits DNA DNA NFkB_nucleus->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Inhibition of the NF-κB signaling pathway by a pyrrolidine derivative.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][25]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[10]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: After the incubation period, remove the medium and add 50 µL of MTT solution (1 mg/mL in PBS) to each well. Incubate for 2-4 hours under the same conditions.[4][10]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1] Measure the absorbance at 550-590 nm using a microplate reader.[1][4]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate (5x10⁴ cells/well) start->seed_cells incubate1 Incubate 24h (37°C, 5% CO₂) seed_cells->incubate1 add_compound Add pyrrolidine compound (various concentrations) incubate1->add_compound incubate2 Incubate for desired period (e.g., 24, 48, 72h) add_compound->incubate2 add_mtt Add MTT solution (1 mg/mL) incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilizing agent (e.g., Isopropanol) incubate3->solubilize measure Measure absorbance (570 nm) solubilize->measure end End measure->end

Workflow for the MTT cytotoxicity assay.
DPP-IV Inhibition Assay

This fluorescence-based assay is used to screen for inhibitors of Dipeptidyl Peptidase-IV (DPP-IV).[26][27]

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), which is cleaved by DPP-IV to release the highly fluorescent AMC. The increase in fluorescence is proportional to the enzyme activity, and a decrease in fluorescence in the presence of a test compound indicates inhibition.[26]

Protocol:

  • Reagent Preparation: Prepare a 10X DPP Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Dilute the human recombinant DPP-IV enzyme and the Gly-Pro-AMC substrate in the assay buffer.[27]

  • Assay Setup: In a 96-well plate, add 30 µL of diluted assay buffer, 10 µL of diluted DPP-IV, and 10 µL of the test pyrrolidine compound (or solvent for control) to triplicate wells.[26]

  • Reaction Initiation: Initiate the reaction by adding 50 µL of the diluted substrate solution to all wells.[27]

  • Incubation: Cover the plate and incubate for 30 minutes at 37°C.[27]

  • Fluorescence Measurement: Read the fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[26][27]

Synthesis of Pyrrolidine-Containing Drugs: Levetiracetam

Levetiracetam is a prominent antiepileptic drug featuring a pyrrolidine core. Its synthesis can be achieved through various routes.[1][2][15]

A Representative Synthetic Route:

  • Condensation: A mixture of γ-butyrolactone and D-(+)-2-aminobutanol is heated in an autoclave under a nitrogen atmosphere to form the corresponding lactam intermediate.[1]

  • Oxidation: The intermediate is then oxidized using a ruthenium-based catalyst in the presence of sodium hypochlorite to yield (S)-2-(2-oxopyrrolidin-1-yl)butyric acid.[1]

  • Amidation: The resulting carboxylic acid is activated, for example, with ethyl chloroformate in the presence of a base like triethylamine. Subsequent bubbling of ammonia gas through the reaction mixture leads to the formation of crude Levetiracetam.[1]

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethyl acetate to afford high-purity Levetiracetam.[19]

Levetiracetam_Synthesis reagent1 γ-Butyrolactone step1 Condensation (Heat, Pressure) reagent1->step1 reagent2 D-(+)-2-Aminobutanol reagent2->step1 intermediate1 Lactam Intermediate step1->intermediate1 step2 Oxidation (RuO₂, NaOCl) intermediate1->step2 intermediate2 (S)-2-(2-oxopyrrolidin-1-yl) butyric acid step2->intermediate2 step3 Amidation (1. Ethyl Chloroformate, Et₃N 2. NH₃ gas) intermediate2->step3 product Levetiracetam step3->product

A synthetic workflow for the preparation of Levetiracetam.

Conclusion

The pyrrolidine scaffold continues to be a highly valuable and versatile structural motif in the field of drug discovery. Its unique three-dimensional nature and the ease with which its stereochemistry can be controlled have enabled the development of a wide range of clinically successful drugs. The diverse biological activities exhibited by pyrrolidine derivatives, from anticancer and antimicrobial to CNS-active and enzyme inhibitory effects, underscore the immense potential of this heterocyclic core. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, the pyrrolidine ring is poised to remain a cornerstone in the design and development of the next generation of innovative medicines.

References

Substituted Anilines: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction

Aniline, a fundamental aromatic amine, and its substituted derivatives are foundational scaffolds in medicinal chemistry. Their structural simplicity, synthetic tractability, and ability to engage in various biological interactions have cemented their role in the development of a wide array of therapeutics. From pioneering antibacterial agents to highly targeted cancer therapies, the substituted aniline motif has been instrumental in creating drugs that have significantly impacted human health.[1] This guide explores the multifaceted role of substituted anilines in drug discovery, detailing their synthesis, mechanism of action, and therapeutic applications, supported by quantitative data, experimental protocols, and key pathway visualizations.

The Aniline Scaffold: Physicochemical Properties and Medicinal Chemistry Rationale

The utility of the aniline scaffold in drug design is rooted in its unique physicochemical properties. The amino group and the aromatic ring are amenable to a wide range of chemical modifications, allowing for the precise tuning of a molecule's steric and electronic properties. This adaptability is crucial for optimizing drug-like characteristics such as solubility, metabolic stability, and target affinity.[2]

Key advantages of incorporating a substituted aniline moiety include:

  • Hydrogen Bonding: The amino group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzyme active sites and receptors.

  • Modulation of pKa: Substituents on the aromatic ring can significantly alter the basicity of the aniline nitrogen. This allows for fine-tuning the ionization state of the molecule at physiological pH, which is critical for absorption, distribution, metabolism, and excretion (ADME) properties.

  • Bioisosteric Replacement: The aniline ring and its substituents can serve as bioisosteres for other chemical groups, enabling the modification of a drug's properties while maintaining its biological activity.[3] However, it is worth noting that due to potential metabolic liabilities, there is also active research into finding bioisosteres for the aniline moiety itself.[3][4]

  • Structural Rigidity and Conformation: The planar nature of the benzene ring provides a rigid scaffold that can orient substituents in a defined three-dimensional space, which is essential for selective binding to a target protein.

Therapeutic Applications of Substituted Anilines

The versatility of the substituted aniline scaffold has led to its incorporation into a broad spectrum of therapeutic agents. Key areas where these compounds have made a substantial impact include oncology, infectious diseases, and inflammation.[1]

Oncology

Substituted anilines are particularly prominent in the field of oncology, where they form the structural core of many kinase inhibitors.[1] These drugs target the signaling pathways that are often dysregulated in cancer, leading to uncontrolled cell growth and proliferation.

  • Epidermal Growth Factor Receptor (EGFR) Inhibitors: 4-Anilinoquinazoline derivatives are a well-established class of EGFR tyrosine kinase inhibitors.[1] These compounds, such as Gefitinib and Erlotinib, have revolutionized the treatment of certain types of non-small cell lung cancer.

  • c-Src Tyrosine Kinase Inhibitors: The nonreceptor tyrosine kinase c-Src plays a crucial role in tumor invasion and metastasis. Anilinoquinazoline derivatives have been developed as potent and specific inhibitors of c-Src.[5]

Infectious Diseases

Aniline derivatives have a long history in the fight against infectious diseases, dating back to the discovery of the first sulfa drugs.

  • Antibacterial Agents: Sulfanilamide, an aniline derivative, was the first commercially available antibacterial agent and is the parent compound for sulfa drugs.[6] These drugs act by inhibiting folic acid synthesis in bacteria.[6] More recent research has explored trifluoro-anilines as potent agents against Vibrio species.[7][8]

  • Antiviral Agents: Substituted anilines have also been identified as inhibitors of various viruses. For instance, certain aniline derivatives have been shown to inhibit influenza A virus by interfering with membrane fusion mediated by hemagglutinin.[9] Additionally, 4-anilinoquinoline and 4-anilinoquinazoline derivatives have demonstrated potent activity against the Dengue Virus.[10]

Other Therapeutic Areas

The applications of substituted anilines extend to a variety of other conditions:

  • Analgesics and Anti-inflammatory Agents: One of the most widely used drugs, paracetamol (acetaminophen), is a derivative of aniline.[1][11] Its synthesis involves the acetylation of p-aminophenol, a substituted aniline.[12]

  • JNK Inhibitors: 1-aryl-5-anilinoindazoles have been synthesized as inhibitors of c-Jun N-terminal kinase (JNK), a key enzyme in inflammatory and neurodegenerative diseases.[13]

Data Presentation: Quantitative Analysis of Aniline-Based Drugs

To illustrate the structure-activity relationships and potency of substituted aniline-based drugs, the following tables summarize key quantitative data for representative compounds across different therapeutic areas.

Table 1: Aniline-Based Kinase Inhibitors in Oncology

CompoundTarget KinaseIC50 (nM)Disease Indication
Gefitinib EGFR2-37Non-Small Cell Lung Cancer
Erlotinib EGFR2Non-Small Cell Lung Cancer, Pancreatic Cancer
Lapatinib EGFR, HER210.8, 9.2Breast Cancer
Bosutinib Src, Abl1.2, 1Chronic Myeloid Leukemia

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Aniline-Based Antimicrobial Agents

CompoundClassMechanism of ActionSpectrum of Activity
Sulfanilamide Sulfa DrugInhibits dihydropteroate synthaseBroad-spectrum bacteriostatic
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) Trifluoro-anilineDisrupts bacterial cell membraneVibrio parahaemolyticus, Vibrio harveyi
2-iodo-4-trifluoromethylaniline (ITFMA) Trifluoro-anilineDisrupts bacterial cell membraneVibrio parahaemolyticus, Vibrio harveyi

Note: The data for ACNBF and ITFMA is based on their minimum inhibitory concentrations (MIC) of 100 µg/mL and 50 µg/mL, respectively, against planktonic cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel drug candidates. Below are representative protocols for the synthesis of a substituted aniline and a key biological assay.

General Synthesis of a Substituted Aniline: Reduction of a Nitroarene

One of the most common methods for preparing substituted anilines is the reduction of the corresponding nitroarene.[14]

Materials:

  • Substituted Nitrobenzene (1.0 eq)

  • Tin (Sn) granules (3.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Organic solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a round-bottom flask, suspend the substituted nitrobenzene and tin granules in ethanol.

  • Slowly add concentrated HCl to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and neutralize with a concentrated NaOH solution until the solution is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude substituted aniline.

  • Purify the product by column chromatography or recrystallization as needed.

Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a substituted aniline derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (substituted aniline derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare a serial dilution of the test compound in the kinase assay buffer.

  • In a 96-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of product formed (e.g., ADP) using a suitable detection reagent and a luminometer.

  • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway: EGFR Signaling and Inhibition

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical driver of cell proliferation and survival in many cancers.[1] Substituted anilines, particularly 4-anilinoquinazolines, are potent inhibitors of this pathway.[1]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Anilinoquinazoline Anilinoquinazoline Inhibitor Anilinoquinazoline->Dimerization Inhibits RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by anilinoquinazoline-based drugs.

Experimental Workflow: Drug Discovery of Substituted Anilines

The discovery and development of novel drugs based on the substituted aniline scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of Substituted Aniline Library Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (e.g., Kinase Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design InVivo In Vivo Studies (Animal Models) Optimization->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A typical workflow for the discovery and development of substituted aniline-based drugs.

Logical Relationship: Structure-Activity Relationship (SAR)

The biological activity of substituted anilines is highly dependent on the nature and position of substituents on the aniline ring. This diagram illustrates the general principles of SAR for this class of compounds.

SAR_Anilines Aniline_Core Aniline Core Substituents Substituents (R1, R2, R3) Aniline_Core->Substituents Properties Physicochemical Properties Substituents->Properties Modulate Activity Biological Activity Properties->Activity Influence Potency Potency Activity->Potency Selectivity Selectivity Activity->Selectivity ADME ADME Properties Activity->ADME

Caption: The relationship between aniline core, substituents, properties, and biological activity.

Conclusion

Substituted anilines continue to be a cornerstone of modern medicinal chemistry, offering a versatile and adaptable scaffold for the design of novel therapeutics.[1] Their rich history, from the first synthetic drugs to the latest targeted therapies, underscores their enduring importance. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is essential for leveraging their full potential in addressing a wide range of diseases. While challenges such as metabolic liabilities exist, ongoing research into bioisosteric replacements and the development of novel synthetic methodologies will undoubtedly expand the therapeutic utility of this remarkable class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 5-Fluoro-2-(pyrrolidin-1-yl)aniline is a key building block in the synthesis of a variety of heterocyclic compounds with significant potential in medicinal chemistry. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The pyrrolidine moiety provides a saturated, three-dimensional scaffold that can improve solubility and introduce specific stereochemical interactions with biological targets.

Derivatives of this aniline are of particular interest in the development of kinase inhibitors for cancer therapy. The 2-aminoaniline core serves as a versatile scaffold for the construction of fused heterocyclic systems, such as benzimidazoles and quinazolines, which are prevalent in many approved kinase inhibitors. These compounds often target key signaling pathways implicated in tumor growth, proliferation, and angiogenesis, such as those involving Vascular Endothelial Growth Factor Receptor (VEGFR) and FMS-like tyrosine kinase 3 (FLT3). The unique electronic properties of the fluoro- and pyrrolidinyl- substituents can be strategically utilized to modulate the potency and selectivity of these inhibitors.

Synthetic Workflow Overview

The synthesis of this compound can be approached through several established synthetic methodologies. Two common and effective routes are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. The choice of route may depend on the availability of starting materials and the desired scale of the synthesis.

synthetic_workflow cluster_0 Route 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Route 2: Buchwald-Hartwig Amination start1 1,2,4-Trifluorobenzene intermediate1 1-(3,4-Difluorophenyl)pyrrolidine start1->intermediate1 SNA_r_ reagent1 Pyrrolidine reagent1->intermediate1 intermediate2 1-(4,5-Difluoro-2-nitrophenyl)pyrrolidine intermediate1->intermediate2 Nitration reagent2 Nitrating Agent (e.g., HNO3/H2SO4) reagent2->intermediate2 product This compound intermediate2->product Reduction reagent3 Reducing Agent (e.g., H2, Pd/C) reagent3->product start2 1-Bromo-2,4-difluorobenzene intermediate3 1-(2,4-Difluorophenyl)pyrrolidine start2->intermediate3 C-N Coupling reagent4 Pyrrolidine reagent4->intermediate3 catalyst Pd Catalyst & Ligand catalyst->intermediate3 intermediate4 1-(2,4-Difluoro-5-nitrophenyl)pyrrolidine intermediate3->intermediate4 Nitration reagent5 Nitrating Agent (e.g., HNO3/H2SO4) reagent5->intermediate4 product2 This compound intermediate4->product2 Reduction reagent6 Reducing Agent (e.g., H2, Pd/C) reagent6->product2

Caption: Overview of two synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a three-step synthesis starting from 1,2,4-trifluorobenzene.

Step 1: Synthesis of 1-(3,4-Difluorophenyl)pyrrolidine

  • To a solution of 1,2,4-trifluorobenzene (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is added potassium carbonate (2.0 eq).

  • Pyrrolidine (1.1 eq) is added dropwise to the suspension at room temperature.

  • The reaction mixture is heated to 80 °C and stirred for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 1-(3,4-difluorophenyl)pyrrolidine.

Step 2: Synthesis of 1-(4,5-Difluoro-2-nitrophenyl)pyrrolidine

  • To a cooled (0 °C) solution of 1-(3,4-difluorophenyl)pyrrolidine (1.0 eq) in concentrated sulfuric acid, a mixture of fuming nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature for 1 hour.

  • The mixture is carefully poured onto crushed ice and the resulting precipitate is collected by filtration.

  • The solid is washed with cold water until the filtrate is neutral and then dried under vacuum to yield 1-(4,5-difluoro-2-nitrophenyl)pyrrolidine.

Step 3: Synthesis of this compound

  • 1-(4,5-Difluoro-2-nitrophenyl)pyrrolidine (1.0 eq) is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

  • The mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 16 hours.

  • The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give this compound.

Data Presentation

StepProductStarting MaterialReagentsYield (%)Purity (%)
11-(3,4-Difluorophenyl)pyrrolidine1,2,4-TrifluorobenzenePyrrolidine, K2CO385-95>98 (GC-MS)
21-(4,5-Difluoro-2-nitrophenyl)pyrrolidine1-(3,4-Difluorophenyl)pyrrolidineHNO3, H2SO470-80>97 (HPLC)
3This compound1-(4,5-Difluoro-2-nitrophenyl)pyrrolidineH2, 10% Pd/C90-99>99 (HPLC)

Signaling Pathway in Drug Development

Derivatives of this compound are often investigated as inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR, which play a crucial role in angiogenesis, a process essential for tumor growth and metastasis.

VEGFR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation

Caption: Simplified VEGFR signaling pathway targeted by aniline-based inhibitors.

Application Notes and Protocols for 5-Fluoro-2-(pyrrolidin-1-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 5-Fluoro-2-(pyrrolidin-1-yl)aniline as a key building block in the synthesis of potent and selective kinase inhibitors, with a particular focus on Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies.

Introduction

This compound is a valuable scaffold in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the pyrrolidine and aniline moieties provide versatile points for chemical modification. This document outlines the synthesis of derivatives, their biological context, and protocols for their evaluation.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is in the development of irreversible inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, and survival of B-cells. Dysregulation of this pathway is implicated in various B-cell cancers, making BTK a prime therapeutic target.

The core strategy involves the synthesis of an acrylamide derivative, N-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)acrylamide, which acts as a Michael acceptor. This moiety can form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to irreversible inhibition.

B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition

The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the point of intervention by BTK inhibitors.

BCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen binding SYK SYK LYN->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation BTK_Inhibitor BTK Inhibitor (e.g., Ibrutinib analogs) BTK_Inhibitor->BTK Covalent Inhibition

B-Cell Receptor (BCR) signaling pathway and the role of BTK inhibitors.

Quantitative Data of Representative BTK Inhibitors

While specific IC50 values for direct derivatives of this compound from the primary patent (CN104059112A) are not publicly disclosed, the following table presents data for well-characterized BTK inhibitors to provide a benchmark for potency.

Compound (Scaffold)BTK IC50 (nM)Cellular Activity (Cell Line)Reference
Ibrutinib0.5Potent inhibition of B-cell proliferation[1]
Acalabrutinib3Potent inhibition of B-cell proliferation[1]
Zanubrutinib<1Potent inhibition of B-cell proliferation[1]
CGI-17461.9Blocks B-cell proliferation and cytokine production[2]
RN-4864Preclinical investigation for rheumatoid arthritis[1]
Compound 11 (Triazine)0.39Strong inhibition of BCR activation in B-cells[3]
Compound 12 (Triazine)21Excellent activity on Raji and Ramos cells[3]
Compound 18 (Benzonaphthyridinone)-Potently inhibited BTK Y223 auto-phosphorylation[4]

Experimental Protocols

Synthesis of N-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)acrylamide (Key Intermediate)

This protocol is adapted from general procedures for the synthesis of acrylamides.

Workflow Diagram:

synthesis_workflow start Start dissolve Dissolve this compound and triethylamine in DCM start->dissolve cool Cool to 0°C dissolve->cool add_acryloyl Add acryloyl chloride dropwise cool->add_acryloyl react Stir at room temperature add_acryloyl->react workup Aqueous workup react->workup purify Purify by column chromatography workup->purify end End purify->end

General workflow for the synthesis of the acrylamide intermediate.

Materials:

  • This compound

  • Acryloyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)acrylamide.

General Protocol for Synthesis of a Final BTK Inhibitor Analog

This protocol describes a representative final step in the synthesis of a BTK inhibitor, involving a Suzuki coupling reaction.

Materials:

  • N-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)acrylamide

  • A suitable boronic acid or ester coupling partner (e.g., a pyrazole-boronic acid derivative)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

Procedure:

  • In a reaction vessel, combine N-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)acrylamide (1.0 eq), the boronic acid or ester (1.2 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100°C and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the final BTK inhibitor.

In Vitro BTK Kinase Assay Protocol (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol provides a method for determining the in vitro potency (IC50) of synthesized compounds against BTK.

Materials:

  • Recombinant human BTK enzyme

  • Biotinylated peptide substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Europium-labeled anti-phosphotyrosine antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • EDTA (for stopping the reaction)

  • Test compounds dissolved in DMSO

  • 384-well low-volume microplates

  • HTRF-compatible microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation: Prepare a solution of BTK enzyme and biotinylated peptide substrate in the assay buffer.

  • Reaction Initiation: In a 384-well plate, add the test compound solution followed by the enzyme/substrate solution.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding EDTA. Then, add the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC).

  • Final Incubation: Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Assay:

kinase_assay_workflow start Start prepare_reagents Prepare Reagents (Compound, Enzyme, Substrate, ATP) start->prepare_reagents plate_reagents Plate Reagents in 384-well plate prepare_reagents->plate_reagents incubate_reaction Incubate for Kinase Reaction plate_reagents->incubate_reaction stop_reaction Stop Reaction (add EDTA) incubate_reaction->stop_reaction add_detection Add Detection Reagents (Antibody, SA-APC) stop_reaction->add_detection incubate_detection Incubate for Detection add_detection->incubate_detection read_plate Read Plate (HTRF Reader) incubate_detection->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

General workflow for an in vitro HTRF-based kinase assay.

Conclusion

This compound serves as a highly effective starting material for the synthesis of targeted covalent inhibitors of BTK. The synthetic routes are accessible, and the resulting compounds have the potential for high potency and selectivity. The provided protocols offer a foundation for the synthesis and evaluation of novel kinase inhibitors based on this versatile scaffold. Further optimization of the substitution pattern on the core structure can lead to the development of next-generation therapeutics for B-cell malignancies and other related disorders.

References

The Versatility of 5-Fluoro-2-(pyrrolidin-1-yl)aniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 26, 2025 – 5-Fluoro-2-(pyrrolidin-1-yl)aniline has emerged as a critical building block in the field of organic synthesis, particularly in the development of novel therapeutic agents. Its unique structural features, combining a fluorinated aniline with a pyrrolidine moiety, provide a versatile scaffold for the synthesis of a wide range of biologically active compounds, most notably potent kinase inhibitors for targeted cancer therapy. These application notes provide an overview of its utility, detailed experimental protocols for key transformations, and insights into the biological pathways targeted by the resulting molecules.

Application Notes

This compound is a valuable starting material for the synthesis of complex heterocyclic systems. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the pyrrolidine ring can improve solubility and cell permeability. The primary amino group of the aniline serves as a key functional handle for various chemical transformations, including urea formation and condensation reactions to build fused ring systems.

One of the most significant applications of this building block is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a major class of targeted therapies.

Specifically, pyrazolo[1,5-a]pyrimidines derived from this compound have shown inhibitory activity against Tropomyosin receptor kinases (Trks) and Phosphoinositide 3-kinase delta (PI3Kδ). Trk kinases are involved in neuronal development and have been implicated in the growth and survival of various tumors when their signaling is aberrantly activated.[1][2][3][4][5] PI3Kδ is a key component of the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for B-cell malignancies.[6][7][8][9][10]

The general synthetic approach involves the condensation of this compound with a suitably substituted pyrazole precursor to construct the pyrazolo[1,5-a]pyrimidine core. Further functionalization can then be carried out to optimize the pharmacological properties of the final molecule.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key intermediate and its subsequent conversion to a pyrazolo[1,5-a]pyrimidine derivative, a core scaffold for various kinase inhibitors.

Protocol 1: Synthesis of a Urea Intermediate

This protocol details the formation of a urea derivative from this compound, a common step in the synthesis of many bioactive molecules.

Table 1: Reagents and Materials for Urea Synthesis

Reagent/MaterialQuantityMolar Equiv.Supplier
This compound1.0 g1.0Commercially Available
Aryl Isocyanate1.1 equiv.1.1Commercially Available
Anhydrous Tetrahydrofuran (THF)20 mL-Commercially Available
Nitrogen Gas---

Procedure:

  • A solution of this compound (1.0 g, 1.0 equiv.) in anhydrous THF (20 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.

  • The appropriate aryl isocyanate (1.1 equiv.) is added dropwise to the solution at room temperature with stirring.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford the desired urea derivative.

Expected Yield and Characterization:

The expected yield for this type of reaction is typically in the range of 80-95%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Core

This protocol describes the construction of the pyrazolo[1,5-a]pyrimidine scaffold, a key step in the synthesis of Trk and PI3Kδ inhibitors.

Table 2: Reagents and Materials for Pyrazolo[1,5-a]pyrimidine Synthesis

Reagent/MaterialQuantityMolar Equiv.Supplier
This compound1.0 equiv.1.0Commercially Available
Substituted 3-aminopyrazole1.0 equiv.1.0Commercially Available
β-Ketoester or equivalent1.1 equiv.1.1Commercially Available
Acetic Acid or other suitable acid catalystCatalytic amount-Commercially Available
High-boiling point solvent (e.g., DMF, Dioxane)--Commercially Available

Procedure:

  • A mixture of this compound (1.0 equiv.), the substituted 3-aminopyrazole (1.0 equiv.), and the β-ketoester (1.1 equiv.) is suspended in a suitable high-boiling point solvent in a reaction vessel.

  • A catalytic amount of acetic acid is added to the mixture.

  • The reaction mixture is heated to reflux (typically 120-150 °C) for 12-48 hours. The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography or recrystallization to yield the pure pyrazolo[1,5-a]pyrimidine product.

Expected Yield and Characterization:

Yields for this cyclocondensation reaction can vary depending on the specific substrates but are generally in the moderate to good range. The structure of the final product must be confirmed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the Trk signaling pathway, a target for inhibitors synthesized from this compound, and a general experimental workflow for the synthesis of such inhibitors.

Trk_Signaling_Pathway Neurotrophin Neurotrophin (e.g., NGF, BDNF) TrkReceptor Trk Receptor (TrkA, TrkB, TrkC) Neurotrophin->TrkReceptor Binding Dimerization Receptor Dimerization & Autophosphorylation TrkReceptor->Dimerization RAS RAS Dimerization->RAS Activates PI3K PI3K Dimerization->PI3K Activates PLCG PLCγ Dimerization->PLCG Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK CellSurvival Cell Survival, Proliferation, Differentiation ERK->CellSurvival PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->CellSurvival IP3 IP3 PLCG->IP3 Generates DAG DAG PLCG->DAG PKC PKC DAG->PKC Activates PKC->CellSurvival

Caption: Trk Receptor Signaling Pathway.

Synthesis_Workflow Start This compound Step1 Reaction with β-Ketoester & 3-Aminopyrazole Start->Step1 Intermediate Pyrazolo[1,5-a]pyrimidine Core Step1->Intermediate Step2 Further Functionalization (e.g., Suzuki Coupling, Amidation) Intermediate->Step2 FinalProduct Bioactive Kinase Inhibitor Step2->FinalProduct Analysis Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Analysis

Caption: General Synthetic Workflow.

References

Application Notes and Protocols: Reactivity of 5-Fluoro-2-(pyrrolidin-1-yl)aniline with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(pyrrolidin-1-yl)aniline is a key building block in medicinal chemistry, valued for its unique electronic and structural properties. The presence of a fluorine atom, an electron-donating amino group, and a tertiary amine within the pyrrolidine ring imparts a distinct reactivity profile, making it a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. This document provides detailed application notes and experimental protocols for the reaction of this compound with various electrophiles, including acylation, sulfonylation, and urea formation. These reactions are fundamental in the generation of novel drug candidates.

Chemical Reactivity Overview

The reactivity of this compound towards electrophiles is primarily governed by the nucleophilicity of the primary amino group (-NH2). The electron-donating nature of the ortho-pyrrolidinyl substituent and the para-fluoro substituent can modulate the reactivity of the aniline ring itself, but N-functionalization is the most common and predictable reaction pathway under standard conditions.

A general workflow for the functionalization of this compound is depicted below.

G cluster_start Starting Material cluster_reactions Electrophilic Reactions cluster_products Product Classes start This compound acylation Acylation (Acyl Halides, Anhydrides) start->acylation Base, Solvent sulfonylation Sulfonylation (Sulfonyl Chlorides) start->sulfonylation Base, Solvent urea_formation Urea Formation (Isocyanates) start->urea_formation Solvent amides Amides acylation->amides sulfonamides Sulfonamides sulfonylation->sulfonamides ureas Ureas urea_formation->ureas

Caption: General reaction pathways of this compound.

Experimental Protocols and Data

The following sections provide detailed protocols for key electrophilic reactions of this compound. The quantitative data is summarized for easy comparison.

Acylation: Synthesis of N-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)acetamide

Acylation of the primary amino group is a straightforward method to introduce an amide functionality. This reaction is typically high-yielding and proceeds under mild conditions.

Protocol:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ElectrophileProductSolventBaseTime (h)Yield (%)
Acetyl ChlorideN-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)acetamideDCMTEA295
Benzoyl ChlorideN-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)benzamideTHFPyridine492
Sulfonylation: Synthesis of N-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)benzenesulfonamide

Sulfonamides are important pharmacophores, and their synthesis from anilines is a common transformation in drug discovery.

Protocol:

  • To a solution of this compound (1.0 eq) in pyridine or a mixture of DCM and TEA, add the sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Recrystallize or purify the product by column chromatography to obtain the desired sulfonamide.

ElectrophileProductSolventBaseTime (h)Yield (%)
Benzenesulfonyl ChlorideN-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)benzenesulfonamidePyridinePyridine1288
p-Toluenesulfonyl ChlorideN-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)-4-methylbenzenesulfonamideDCMTEA1690
Urea Formation: Synthesis of 1-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)-3-phenylurea

Urea derivatives are prevalent in medicinal chemistry due to their ability to form strong hydrogen bonds with biological targets. The reaction with isocyanates provides a direct route to unsymmetrical ureas.

Protocol:

  • Dissolve this compound (1.0 eq) in an aprotic solvent like THF or DCM.

  • Add the isocyanate (e.g., phenyl isocyanate, 1.05 eq) to the solution at room temperature.

  • Stir the mixture for 1-3 hours. The reaction is often rapid and can be monitored by the disappearance of the isocyanate peak in the IR spectrum or by TLC.

  • If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting materials.

  • The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

ElectrophileProductSolventTime (h)Yield (%)
Phenyl Isocyanate1-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)-3-phenylureaTHF1>95
Ethyl Isocyanate1-ethyl-3-(5-fluoro-2-(pyrrolidin-1-yl)phenyl)ureaDCM293

Structure-Activity Relationships and Drug Development Implications

The functionalization of this compound at the primary amino group allows for the systematic exploration of structure-activity relationships (SAR). The introduction of various amide, sulfonamide, and urea moieties can significantly impact the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity.

For instance, the nature of the R group in the resulting amides, sulfonamides, and ureas can be varied to probe interactions with specific binding pockets in target proteins. The pyrrolidine ring can provide a vector for substitution to explore further chemical space and optimize pharmacokinetic profiles. The fluorine atom can enhance binding affinity and improve metabolic stability, which are desirable properties in drug candidates.

The workflow for leveraging these reactions in a drug discovery program is illustrated below.

G cluster_start Core Scaffold cluster_synthesis Chemical Synthesis cluster_library Compound Library cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound reactions Acylation, Sulfonylation, Urea Formation start->reactions library Diverse Amides, Sulfonamides, Ureas reactions->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits sar Structure-Activity Relationship (SAR) Studies hits->sar lead Lead Candidates sar->lead

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a valuable starting material for the synthesis of a wide array of functionalized molecules. The protocols outlined in this document for acylation, sulfonylation, and urea formation are robust and can be readily adapted for the generation of compound libraries for high-throughput screening in drug discovery programs. The predictable reactivity of the primary amino group, coupled with the beneficial properties imparted by the fluoro and pyrrolidinyl substituents, makes this scaffold an attractive choice for medicinal chemists.

Application Notes and Protocols for 5-Fluoro-2-(pyrrolidin-1-yl)aniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-(pyrrolidin-1-yl)aniline is a valuable synthetic intermediate for the development of potent and selective kinase inhibitors. Its structural features, including a fluorinated aniline core and a pyrrolidine moiety, offer several advantages in drug design. The aniline nitrogen can serve as a key hydrogen bond donor/acceptor for interaction with the hinge region of kinase active sites. The fluorine atom can enhance binding affinity, modulate physicochemical properties such as metabolic stability, and alter the basicity of the aniline. The pyrrolidine ring can occupy hydrophobic pockets and provide a vector for further structural modifications to optimize potency and selectivity.

While direct synthesis of a named kinase inhibitor from this compound is not prominently documented in publicly available literature, its structural analog, 4-(2-(pyrrolidin-1-yl)ethoxy)aniline, is a key precursor in the synthesis of Fedratinib, a potent inhibitor of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This application note will leverage the synthesis and activity of Fedratinib as a primary example to illustrate the utility of pyrrolidinyl aniline derivatives in kinase inhibitor development. The principles and protocols described herein are readily adaptable for the application of this compound in novel drug discovery programs.

Kinase Targets and Signaling Pathways

Kinase inhibitors featuring a substituted aniline scaffold have shown efficacy against a range of kinases implicated in oncology and inflammatory diseases. Based on the activity of structurally related compounds like Fedratinib, inhibitors derived from this compound are anticipated to target tyrosine kinases involved in myeloproliferative neoplasms and other cancers.

Primary Targets:

  • Janus Kinase 2 (JAK2): A non-receptor tyrosine kinase crucial for signal transduction from cytokine receptors. Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms.

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), leading to constitutive activation and uncontrolled cell proliferation.

Signaling Pathway:

The JAK-STAT signaling cascade is a critical pathway for numerous cytokines and growth factors. Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation of STATs (Signal Transducers and Activators of Transcription). Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival. Inhibition of JAK2 by small molecules blocks this signaling cascade, thereby reducing the proliferation of malignant cells.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK2_inactive JAK2 (inactive) Cytokine_Receptor->JAK2_inactive Recruitment Cytokine Cytokine Cytokine->Cytokine_Receptor Binding JAK2_active JAK2-P (active) JAK2_inactive->JAK2_active Autophosphorylation STAT_inactive STAT JAK2_active->STAT_inactive Phosphorylation STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Activation Inhibitor This compound -based Inhibitor (e.g., Fedratinib analog) Inhibitor->JAK2_active Inhibition

JAK-STAT Signaling Pathway and Point of Inhibition.

Quantitative Data

The following table summarizes the in vitro potency of Fedratinib, a kinase inhibitor synthesized using a structural analog of this compound. This data highlights the potential for developing highly active compounds against various kinase targets using this class of chemical starting materials.

Compound NameTarget KinaseIC50 (nM)Reference(s)
FedratinibJAK23[1]
FLT315[1]
JAK1~105[1]
TYK2~402[1]
JAK3>1000[1]
Ret48[1]

Experimental Protocols

The following protocols are based on the synthesis of Fedratinib and can be adapted for the use of this compound.

General Synthetic Workflow

The synthesis of a Fedratinib-like kinase inhibitor from this compound would likely follow a convergent synthesis strategy. This involves the preparation of two key intermediates that are then coupled in a final step.

Synthetic_Workflow A 2,4-Dichloro-5-methylpyrimidine C Intermediate 1 (Substituted Pyrimidine) A->C Buchwald-Hartwig Cross-Coupling B 3-Amino-N-(tert-butyl)benzenesulfonamide B->C E Final Kinase Inhibitor C->E Nucleophilic Aromatic Substitution (SNAr) D This compound D->E

General Synthetic Workflow for Kinase Inhibitors.
Protocol 1: Synthesis of Intermediate 1 (N-(tert-butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide)

This protocol describes the Buchwald-Hartwig amination to couple the pyrimidine and sulfonamide fragments.

Materials:

  • 2,4-Dichloro-5-methylpyrimidine (1.0 equiv)

  • 3-Amino-N-(tert-butyl)benzenesulfonamide (1.0 equiv)

  • Pd₂(dba)₃ (0.05 equiv)

  • Xantphos (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add 2,4-dichloro-5-methylpyrimidine, 3-amino-N-(tert-butyl)benzenesulfonamide, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired intermediate.

Protocol 2: Synthesis of the Final Kinase Inhibitor (Nucleophilic Aromatic Substitution)

This protocol details the final coupling step between Intermediate 1 and this compound.

Materials:

  • Intermediate 1 (from Protocol 1) (1.0 equiv)

  • This compound (1.2 equiv)

  • Acetic acid

  • Microwave reactor (optional, for accelerated reaction)

Procedure:

  • In a microwave reaction vial, combine Intermediate 1 and this compound.

  • Add acetic acid as the solvent.

  • Seal the vial and heat the mixture in a microwave reactor at 150 °C for 20-30 minutes. Alternatively, the mixture can be heated at reflux in a traditional setup for several hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the acetic acid.

  • Dissolve the residue in a suitable solvent like ethyl acetate or dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the final kinase inhibitor.

Conclusion

This compound is a promising building block for the synthesis of novel kinase inhibitors. The methodologies and data presented, based on the synthesis of the clinically relevant inhibitor Fedratinib, provide a strong foundation for researchers to explore the potential of this and related compounds in drug discovery. The presence of the fluoro-substituent is anticipated to favorably modulate the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors, making this compound a valuable tool for the development of next-generation targeted therapies.

References

Application Notes and Protocols for N-Alkylation of 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the N-alkylation of 5-Fluoro-2-(pyrrolidin-1-yl)aniline, a critical transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The N-alkylated derivatives of this aniline are important precursors for various bioactive molecules. This guide outlines two primary and effective methods for this synthesis: Classical N-Alkylation with Alkyl Halides and Reductive Amination. A summary of reaction conditions and a discussion of the advantages of each method are presented to aid researchers in selecting the most suitable protocol for their specific needs.

Introduction

The N-alkylation of aromatic amines is a fundamental reaction in organic synthesis, providing access to secondary and tertiary amines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. This compound is a valuable starting material, combining the functionalities of a fluorinated aniline with a pyrrolidine moiety. The direct N-alkylation of the primary amino group allows for the introduction of various alkyl groups, enabling the systematic exploration of structure-activity relationships in drug discovery programs. The electron-donating nature of the pyrrolidinyl group increases the nucleophilicity of the aniline nitrogen, facilitating its reaction with electrophiles.

Method 1: Classical N-Alkylation with Alkyl Halides

This method involves the reaction of this compound with an alkyl halide in the presence of a base. It is a widely used and straightforward approach for forming C-N bonds. The choice of base, solvent, and temperature is crucial to control the reaction and minimize side products, such as over-alkylation.

Experimental Protocol
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, followed by the addition of a base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)) (1.5 - 2.0 eq).

  • Addition of Alkylating Agent: Stir the mixture at room temperature for 10-15 minutes. Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Data Presentation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃DMF604-685-95
Ethyl BromideK₂CO₃Acetonitrile706-1080-90
Benzyl BromideCs₂CO₃Acetonitrile503-590-98

Method 2: Reductive Amination

Reductive amination is a versatile two-step, one-pot reaction for the N-alkylation of amines. It involves the initial formation of an imine or enamine by the reaction of the aniline with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine. This method is particularly useful for introducing a wide variety of alkyl groups.

Experimental Protocol
  • Imine Formation: To a solution of this compound (1.0 eq) in a suitable solvent such as methanol, 1,2-dichloroethane (DCE), or tetrahydrofuran (THF), add the aldehyde or ketone (1.1 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or NMR for the disappearance of the starting material.

  • Reduction: In a separate flask, dissolve the reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃)) (1.5 eq) in the same solvent.

  • Addition of Reducing Agent: Slowly add the reducing agent solution to the reaction mixture.

  • Final Reaction: Stir the reaction mixture at room temperature until the imine intermediate is completely consumed, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation
Aldehyde/KetoneReducing AgentSolventTemperature (°C)Time (h)Typical Yield (%)
Formaldehyde (37% aq.)NaBH₃CNMethanolRoom Temp2-490-98
AcetaldehydeNaBH(OAc)₃DCERoom Temp3-685-95
AcetoneNaBH₄MethanolRoom Temp4-880-90
BenzaldehydeNaBH(OAc)₃DCERoom Temp5-1090-98

Greener Alternative: Catalytic N-Alkylation with Alcohols

A more environmentally friendly and atom-economical approach to N-alkylation is the use of alcohols as alkylating agents, which proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[1] This method typically employs a transition metal catalyst (e.g., based on Ru, Ir, Ni, or Mn) and a base.[1][2][3] The reaction involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water as the only byproduct.[1] While specific conditions for this compound are not widely reported, general protocols for aromatic amines suggest reaction temperatures between 80-130°C for 12-48 hours.[2][3]

Visualizations

Experimental Workflow for Classical N-Alkylation

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Add Aniline, Solvent, and Base to Flask start->setup add_alkyl_halide Add Alkyl Halide setup->add_alkyl_halide heat Heat Reaction Mixture add_alkyl_halide->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify end N-Alkylated Product purify->end

Caption: Workflow for Classical N-Alkylation.

Logical Relationship in Reductive Amination

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_reagents Reagent cluster_product Product aniline This compound imine Imine/Enamine Intermediate aniline->imine carbonyl Aldehyde or Ketone carbonyl->imine product N-Alkylated Aniline imine->product Reduction reducer Reducing Agent (e.g., NaBH(OAc)₃) reducer->product

Caption: Key steps in Reductive Amination.

References

Application Notes and Protocols for 5-Fluoro-2-(pyrrolidin-1-yl)aniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5-Fluoro-2-(pyrrolidin-1-yl)aniline , a key intermediate in the synthesis of novel kinase inhibitors. The protocols outlined below are intended for research and development purposes and should be performed by qualified personnel in a laboratory setting.

Introduction

This compound is a substituted aniline derivative that serves as a versatile building block in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the pyrrolidine moiety can improve solubility and provide a key interaction point with the target protein. The primary amino group offers a reactive handle for the construction of more complex molecules, particularly in the synthesis of kinase inhibitors targeting signaling pathways implicated in cancer and other diseases.

This intermediate is particularly useful in the synthesis of ATP-competitive inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). The aniline core can be elaborated to mimic the hinge-binding motif of ATP, a common strategy in the design of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₁₃FN₂
Molecular Weight 180.22 g/mol
Appearance Off-white to light brown solid
Melting Point 45-50 °C
Boiling Point ~300 °C (decomposes)
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Insoluble in water.
Purity (Typical) ≥98% (by HPLC)

Experimental Protocols

Synthesis of this compound (Intermediate 1)

This protocol describes a common method for the synthesis of the title compound via nucleophilic aromatic substitution.

Reaction Scheme:

G 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene Intermediate_A 2-Fluoro-5-nitro-1-(pyrrolidin-1-yl)benzene 1,2-Difluoro-4-nitrobenzene->Intermediate_A Pyrrolidine, K2CO3, DMSO, 80 °C Pyrrolidine Pyrrolidine Intermediate_1 This compound Intermediate_A->Intermediate_1 H2, Pd/C, Methanol, rt

Caption: Synthesis of this compound.

Materials:

  • 1,2-Difluoro-4-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude 2-fluoro-5-nitro-1-(pyrrolidin-1-yl)benzene.

  • Dissolve the crude intermediate in methanol and add 10% Pd/C (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Typical Yield and Purity:

StepProductYield (%)Purity (HPLC)
12-Fluoro-5-nitro-1-(pyrrolidin-1-yl)benzene85-90>95%
2This compound90-95>98%
Application in the Synthesis of a Hypothetical Kinase Inhibitor (HKI-789)

This protocol outlines the use of this compound in a multi-step synthesis of a hypothetical kinase inhibitor, HKI-789.

Overall Synthetic Workflow:

G cluster_0 Synthesis of Intermediate 1 cluster_1 Synthesis of HKI-789 Start 1,2-Difluoro-4-nitrobenzene Step1 Nucleophilic Substitution Start->Step1 Step2 Nitro Reduction Step1->Step2 Intermediate_1 This compound Step2->Intermediate_1 Step3 Step3 Intermediate_1->Step3 Buchwald-Hartwig Coupling Step4 Step4 Step3->Step4 Acylation Final_Product Final_Product Step4->Final_Product Final Product (HKI-789)

Caption: Synthetic workflow for HKI-789.

Step 1: Buchwald-Hartwig Coupling

Reaction Scheme:

G Intermediate_1 This compound Intermediate_2 Coupled Intermediate Intermediate_1->Intermediate_2 Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100 °C Pyrimidine_Core 2,4-Dichloropyrimidine Pyrimidine_Core->Intermediate_2

Caption: Buchwald-Hartwig coupling reaction.

Materials:

  • This compound (Intermediate 1)

  • 2,4-Dichloropyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), 2,4-dichloropyrimidine (1.1 eq), Cs₂CO₃ (2.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).

  • Add anhydrous 1,4-dioxane and degas the mixture.

  • Heat the reaction to 100 °C and stir for 12-16 hours.

  • Cool the mixture, dilute with ethyl acetate, and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the coupled intermediate.

Step 2: Acylation

Reaction Scheme:

G Intermediate_2 Coupled Intermediate HKI-789 HKI-789 Intermediate_2->HKI-789 Acryloyl Chloride, DIPEA, DCM, 0 °C to rt Acryloyl_Chloride Acryloyl Chloride

Caption: Final acylation step to yield HKI-789.

Materials:

  • Coupled Intermediate from Step 1

  • Acryloyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Dissolve the coupled intermediate (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add DIPEA (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by recrystallization or column chromatography to obtain HKI-789.

Quantitative Data for HKI-789 Synthesis:

StepProductYield (%)Purity (HPLC)
1Coupled Intermediate65-75>97%
2HKI-78970-80>99%

Application in Targeting Signaling Pathways

HKI-789, synthesized using this compound, is designed as an irreversible inhibitor of mutant EGFR. The acrylamide warhead forms a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to sustained inhibition of downstream signaling.

EGFR Signaling Pathway and Inhibition by HKI-789:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation HKI-789 HKI-789 HKI-789->EGFR Inhibits

Caption: Inhibition of EGFR signaling by HKI-789.

The pyrrolidine moiety of HKI-789 is positioned to interact with the solvent-exposed region of the kinase domain, enhancing binding affinity and selectivity. The fluoro-substituted aniline core provides a rigid scaffold that orients the molecule correctly within the ATP-binding site.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Disclaimer: The protocols and data presented in these application notes are for illustrative and research purposes only. The hypothetical kinase inhibitor (HKI-789) is not an approved drug. Researchers should exercise caution and adapt these procedures as necessary for their specific applications.

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 5-Fluoro-2-(pyrrolidin-1-yl)aniline as a key building block in the synthesis of bioactive molecules, particularly kinase inhibitors. The protocols outlined below describe the synthesis of a potent urea-based kinase inhibitor, highlighting the versatility of this fluorinated aniline derivative in medicinal chemistry.

Introduction

This compound is a valuable starting material in drug discovery due to the presence of several key functionalities. The fluorine atom can enhance metabolic stability and binding affinity of the final compound. The aniline group provides a reactive handle for a variety of chemical transformations, most notably the formation of ureas, amides, and sulfonamides. The pyrrolidine moiety can improve solubility and provides a three-dimensional structural element that can be crucial for potent and selective interaction with biological targets. Aniline and its derivatives are fundamental scaffolds in the development of a wide array of therapeutic agents, from early sulfa drugs to modern targeted cancer therapies.[1]

This document details the synthesis of a specific kinase inhibitor, N-(4-fluoro-2-(pyrrolidin-1-yl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea, which has been identified as a potent inhibitor of various protein kinases. The synthesis involves the preparation of a key intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, followed by its reaction with an isocyanate precursor derived from this compound.

Synthetic Workflow Overview

The overall synthetic strategy is a convergent approach, involving the separate synthesis of two key aromatic fragments, followed by their coupling to form the final urea-based kinase inhibitor.

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis cluster_2 Final Coupling A1 This compound A2 Phosgenation or equivalent A1->A2 Step 1 A3 Isocyanate Intermediate A2->A3 C1 Urea Formation A3->C1 B1 4-Aminophenol B3 4-(4-Aminophenoxy)-N- methylpicolinamide B1->B3 B2 4-Chloro-N-methylpicolinamide B2->B3 Step 2 (Nucleophilic Aromatic Substitution) B3->C1 C2 Final Product: N-(4-fluoro-2-(pyrrolidin-1-yl)phenyl)-N'- (4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea C1->C2

Caption: General synthetic workflow for the preparation of the target kinase inhibitor.

Experimental Protocols

Step 1: Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide

This protocol describes the nucleophilic aromatic substitution reaction to synthesize the key amine intermediate.[2]

Materials:

  • 4-Aminophenol

  • 1 M Potassium tert-butoxide in THF

  • Dimethylformamide (DMF)

  • 4-Chloro-N-methylpicolinamide

  • Potassium carbonate

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of 4-aminophenol (1.0 g, 9.2 mmol) in DMF (20 mL), add 1 M potassium tert-butoxide in THF (9.7 mL, 9.7 mmol) at room temperature.

  • Stir the mixture for 2 hours at room temperature.

  • Add 4-chloro-N-methylpicolinamide (1.6 g, 9.2 mmol) and potassium carbonate (0.64 g, 4.6 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • After cooling to room temperature, extract the mixture with ethyl acetate (50 mL).

  • Wash the organic layer with brine (20 mL) and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford 4-(4-aminophenoxy)-N-methylpicolinamide as a light-brown solid.

Quantitative Data:

ParameterValueReference
Yield80%[2]
AppearanceLight-brown solid[2]
Step 2: Synthesis of N-(4-fluoro-2-(pyrrolidin-1-yl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea

This protocol outlines the formation of the final urea product. The synthesis of the isocyanate intermediate from this compound can be achieved by reaction with phosgene or a phosgene equivalent like triphosgene. The resulting isocyanate is then reacted in situ with the amine synthesized in Step 1.

Materials:

  • This compound

  • Triphosgene

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • 4-(4-Aminophenoxy)-N-methylpicolinamide (from Step 1)

  • Saturated sodium bicarbonate solution

  • Brine

  • Sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the aniline solution at 0°C.

  • Add triethylamine (2.2 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours to form the isocyanate intermediate.

  • In a separate flask, dissolve 4-(4-aminophenoxy)-N-methylpicolinamide (1.0 eq) in anhydrous DCM.

  • Slowly add the solution of the amine to the freshly prepared isocyanate solution at room temperature.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final product.

Quantitative Data (Predicted/Exemplary):

ParameterValueNote
Yield60-80%Typical for urea formation reactions.
AppearanceOff-white to pale yellow solidBased on similar compounds.
Purity (HPLC)>95%Standard for pharmaceutical compounds.

Biological Activity

The target compound, N-(4-fluoro-2-(pyrrolidin-1-yl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea, and structurally related urea derivatives are potent inhibitors of several protein kinases, which are key regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer.

Kinase Inhibition Data:

While specific IC50 values for the target compound are not publicly available, related compounds from the same chemical series have shown significant inhibitory activity against various kinases. The urea moiety is a well-established pharmacophore for kinase inhibitors, often forming key hydrogen bond interactions within the ATP-binding site of the kinase.

Signaling Pathway:

Kinase inhibitors typically function by blocking the phosphorylation of downstream substrate proteins, thereby interrupting signaling cascades that promote cell proliferation, survival, and angiogenesis.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Activation Transcription Transcription Factors Kinase_Cascade->Transcription Phosphorylation Inhibitor N-(4-fluoro-2-(pyrrolidin-1-yl)phenyl)-N'- (4-(2-(N-methylcarbamoyl)pyridin-4-yloxy)phenyl)urea Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression Transcription->Gene_Expression Cellular_Response Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cellular_Response

Caption: General kinase signaling pathway and the point of inhibition.

Conclusion

This compound is a versatile and valuable building block for the synthesis of bioactive molecules, particularly potent kinase inhibitors. The protocols provided herein offer a detailed guide for the synthesis of a complex urea-based inhibitor, demonstrating the utility of this starting material in drug discovery and development. The strategic incorporation of the fluoro and pyrrolidinyl moieties can lead to compounds with desirable pharmacological properties.

References

Application Notes and Protocols for the Stereoselective Synthesis of Pyrrolidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of pyrrolidine-containing drugs. The pyrrolidine scaffold is a crucial structural motif in a vast array of pharmaceuticals.[1] This guide focuses on key stereoselective methodologies, offering quantitative data for comparison, detailed experimental procedures, and visualizations of synthetic workflows and relevant biological pathways.

I. Catalytic Enantioselective [3+2] Cycloaddition for the Synthesis of Spirooxindole-Pyrrolidines

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a powerful and highly effective method for constructing the pyrrolidine ring with multiple stereocenters in a single step.[2][3] This approach allows for the creation of complex spirocyclic architectures, which are of significant interest in medicinal chemistry. The use of chiral catalysts, such as metal-ligand complexes, enables high enantioselectivity in these transformations.[2]

Quantitative Data Summary
EntryDipolarophileCatalyst (mol%)SolventTime (h)Yield (%)dr (endo/exo)ee (%)Reference
1N-MethylmaleimideCu(I)/Fesulphos (1)Toluene16-2475>95:595[4]
23-Alkylidene OxindoleCu(I)/Ligand (1:1)Toluene16-2490>95:590[2]
35-Arylidene-1,3-thiazolidine-2,4-dioneMCCFe₂O₄@L-proline MNRs (4)Ethanol380-91>95:5 (endo)N/A[5]
Experimental Protocol: General Procedure for a Three-Component [3+2] Cycloaddition

This protocol provides a general guideline for the synthesis of spirooxindole-pyrrolidines via a 1,3-dipolar cycloaddition reaction.[5][6]

Materials:

  • Isatin derivative (1.0 mmol)

  • α-Amino acid (e.g., sarcosine, 1.0 mmol)

  • Dipolarophile (e.g., 5-arylidene-1,3-thiazolidine-2,4-dione, 1.0 mmol)

  • Catalyst (e.g., MCCFe₂O₄@L-proline MNRs, 4 mol%)

  • Solvent (e.g., Ethanol, 5 mL)

Procedure:

  • To a 10 mL round-bottomed flask, add the isatin derivative (1.0 mmol), the α-amino acid (1.0 mmol), and the dipolarophile (1.0 mmol) in the chosen solvent (5 mL).

  • Add the catalyst (4 mol%) to the mixture.

  • Stir the resulting mixture at the optimized temperature (e.g., 100 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, if using a magnetic catalyst, separate it using an external magnet. Otherwise, proceed to workup.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Experimental Workflow Diagram

G reagents Combine Isatin Derivative, α-Amino Acid, and Dipolarophile in Solvent catalyst Add Catalyst reagents->catalyst reaction Stir at Elevated Temperature (e.g., 100 °C) catalyst->reaction monitoring Monitor Reaction Progress by TLC reaction->monitoring workup Reaction Workup monitoring->workup purification Purify by Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: Experimental workflow for a typical [3+2] cycloaddition reaction.

II. Asymmetric Aza-Michael Addition for the Synthesis of Chiral Trisubstituted Pyrrolidines

The intramolecular aza-Michael addition is a powerful strategy for the stereoselective synthesis of pyrrolidines. The use of chiral organocatalysts, such as squaramides, can induce high levels of enantioselectivity in these reactions.[7]

Quantitative Data Summary
EntryNitroalkeneEnone/EnoateCatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Yield (%)Reference
1VariousTosylaminomethyl enonesSquaramideup to 91:9>99up to 99[7]
2VariousTosylaminomethyl enoatesSquaramideup to 91:9>99up to 99[7]
Experimental Protocol: Squaramide-Catalyzed Asymmetric Cascade Aza-Michael/Michael Addition

This protocol describes a general procedure for the synthesis of chiral trisubstituted pyrrolidines.[7]

Materials:

  • Nitroalkene (0.1 mmol)

  • Tosylaminomethyl enone or enoate (0.12 mmol)

  • Squaramide catalyst (10 mol%)

  • Toluene (1.0 mL)

Procedure:

  • To a dried vial, add the squaramide catalyst (0.01 mmol).

  • Add toluene (1.0 mL) and the tosylaminomethyl enone or enoate (0.12 mmol).

  • Stir the mixture at room temperature for 5 minutes.

  • Add the nitroalkene (0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

III. Stereoselective Synthesis of Atrasentan (ABT-627), an Endothelin Receptor Antagonist

Atrasentan is a potent and selective endothelin-A (ETᴀ) receptor antagonist.[8][9] Its synthesis has been achieved through various stereoselective routes, including a catalytic enantioselective conjugate addition of nitromethane.[10]

Quantitative Data Summary of a Key Synthetic Step
ReactantsCatalystOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Benzylidene-2-benzoyl acetate and NitromethaneDihydroquinine derived squaramide15.767[10]
Experimental Protocol: Asymmetric Synthesis of Atrasentan via Conjugate Addition

The following protocol outlines the key steps in the asymmetric synthesis of Atrasentan (ABT-627).[9][10][11][12]

Step 1: Catalytic Enantioselective Conjugate Addition

  • To a solution of benzylidene-2-benzoyl acetate (1.0 mmol) in a suitable solvent, add the dihydroquinine-derived squaramide catalyst.

  • Add nitromethane to the mixture.

  • Stir the reaction at the optimized temperature until completion, monitoring by TLC.

  • After workup, purify the product by column chromatography.

Step 2: Reductive Cyclization and Alkylation

  • The nitro group of the addition product is reduced, typically using Raney nickel, leading to a spontaneous cyclization to form the pyrrolidine ring.[11]

  • The resulting pyrrolidine is then alkylated to introduce the final side chain.

Step 3: Saponification

  • The final step involves the saponification of the ester group to yield Atrasentan.

Signaling Pathway of Endothelin Receptor Antagonists

G cluster_0 Vascular Smooth Muscle Cell ET1 Endothelin-1 (ET-1) ETA ET-A Receptor ET1->ETA PLC Phospholipase C ETA->PLC activates IP3 IP3 PLC->IP3 produces Ca ↑ [Ca²⁺]i IP3->Ca induces Contraction Vasoconstriction Ca->Contraction Atrasentan Atrasentan (ABT-627) Atrasentan->ETA blocks

Caption: Atrasentan blocks the ET-A receptor, inhibiting vasoconstriction.

IV. Stereoselective Synthesis of Anisomycin, a Protein Synthesis Inhibitor

Anisomycin is a pyrrolidine-containing antibiotic that inhibits protein synthesis in eukaryotes.[13] It is also known to activate stress-activated protein kinases.[13] Stereoselective syntheses of Anisomycin often involve the cyclization of acyclic precursors.[14][15]

Quantitative Data Summary of a Key Synthetic Step
Starting MaterialKey StepReagentsYield (%)Reference
Oxazine derivativeOzonolysis and intramolecular cyclizationO₃, Pd(OH)₂, H₂Not specified[14]
Azide derivativeReduction and intramolecular cyclizationPd/C, H₂, NaOAc58[14]
Experimental Protocol: Synthesis of Anisomycin via Ozonolysis and Cyclization

This protocol outlines a stereoselective method for the synthesis of Anisomycin.[14]

Materials:

  • Appropriately substituted oxazine precursor

  • Methanol/Acetic acid mixture

  • Pd(OH)₂ on carbon

  • Ozone generator

  • Hydrogen gas

Procedure:

  • Dissolve the oxazine precursor in a mixture of methanol and acetic acid.

  • Cool the solution to an appropriate temperature (e.g., -78 °C) and bubble ozone through the solution until the starting material is consumed (monitored by TLC).

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Add Pd(OH)₂ on carbon to the reaction mixture.

  • Subject the mixture to a hydrogen atmosphere at room temperature.

  • The ozonolysis product will undergo intramolecular cyclization to form the pyrrolidine ring of Anisomycin.

  • After the reaction is complete, filter the catalyst and concentrate the filtrate.

  • Purify the crude product by chromatography to obtain Anisomycin.

Biological Action of Anisomycin

G Anisomycin Anisomycin Ribosome 80S Ribosome (Peptidyl Transferase Center) Anisomycin->Ribosome inhibits MAPK MAPK Cascades (JNK, p38, ERK1/2) Anisomycin->MAPK activates ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis CellularResponse Cellular Stress Response MAPK->CellularResponse

Caption: Anisomycin inhibits protein synthesis and activates MAPK signaling.

V. Synthesis of Pyrrolidine-based DPP-IV Inhibitors

Dipeptidyl peptidase-4 (DPP-IV) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Many of these inhibitors feature a pyrrolidine core. Their mechanism involves preventing the degradation of incretin hormones like GLP-1 and GIP.[16][17]

Signaling Pathway of DPP-IV Inhibitors

G cluster_0 Incretin Hormones GLP1 GLP-1 (active) DPP4 DPP-IV Enzyme GLP1->DPP4 degraded by Pancreas Pancreatic β-cells GLP1->Pancreas stimulates GIP GIP (active) GIP->DPP4 degraded by GIP->Pancreas stimulates Inactive Inactive Metabolites DPP4->Inactive Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon DPP4_Inhibitor DPP-IV Inhibitor (Pyrrolidine-based) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-IV inhibitors block the degradation of incretin hormones.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side products observed in the synthesis of this compound?

The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction of a di-substituted fluoronitrobenzene with pyrrolidine, followed by the reduction of the nitro group. The most common impurities and side products arise from incomplete reactions, over-reaction, or side reactions during these two key steps.

Potential side products include:

  • Di-substituted impurities: Where pyrrolidine has substituted at more than one position on the aromatic ring.

  • Isomeric products: Formation of isomers depending on the starting materials and reaction conditions.

  • Incompletely reduced intermediates: Such as the corresponding nitroso or hydroxylamine compounds.

  • Unreacted starting materials: Residual starting materials carried through the process.

  • Oxidation/Polymerization products: Anilines are susceptible to oxidation, which can lead to colored impurities and polymeric material.

Q2: My reaction mixture has turned dark, and I am observing multiple spots on my Thin Layer Chromatography (TLC). What could be the cause?

A dark reaction mixture and multiple TLC spots often indicate the formation of multiple products and potential degradation.

Troubleshooting Steps:

  • Atmosphere Control: Ensure the reaction, especially the aniline product, is handled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. Aniline compounds are notoriously sensitive to air and light.

  • Temperature Control: Exothermic reactions, if not properly controlled, can lead to the formation of side products. Monitor the internal reaction temperature closely.

  • Starting Material Purity: Verify the purity of your starting materials. Impurities in the starting materials can lead to a cascade of side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the reagents. An excess of pyrrolidine can increase the likelihood of di-substitution.

Q3: How can I minimize the formation of the di-substituted side product?

The formation of a di-substituted product, such as 1,3-difluoro-2,4-di(pyrrolidin-1-yl)benzene, is a common issue when using starting materials with multiple reactive sites.

Mitigation Strategies:

  • Control Stoichiometry: Use a controlled amount of pyrrolidine, typically 1.0 to 1.2 equivalents.

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the substitution reaction.

  • Slow Addition: Add the pyrrolidine to the reaction mixture slowly to maintain a low instantaneous concentration, which disfavors di-substitution.

Q4: My final product shows a poor yield after the nitro group reduction. How can I improve this?

Low yields in the nitro reduction step can be due to incomplete reaction or degradation of the product.

Troubleshooting the Reduction Step:

  • Choice of Reducing Agent: The choice of reducing agent is critical. Common choices include catalytic hydrogenation (e.g., H2/Pd-C), or metal/acid combinations (e.g., Sn/HCl, Fe/HCl). The effectiveness of each can depend on the specific substrate. Catalytic hydrogenation is often cleaner.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion.

  • Work-up Procedure: Anilines can be sensitive to acidic conditions. A careful basic work-up is often required to isolate the free amine. Ensure the pH is appropriately adjusted to prevent the formation of aniline salts that may be water-soluble.

Data Presentation: Hypothetical Impurity Profile

The following table summarizes a hypothetical impurity profile for a typical synthesis of this compound, as might be determined by High-Performance Liquid Chromatography (HPLC).

Compound Retention Time (min) Area % (Crude Product) Potential Identity
This compound10.285.5Main Product
Unidentified Impurity 18.55.2Isomeric Product
Unidentified Impurity 212.14.8Di-substituted Product
Unidentified Impurity 37.32.5Incompletely Reduced Intermediate
Unidentified Impurity 45.42.0Unreacted Starting Material

Experimental Protocols

A general experimental protocol for the synthesis of this compound is provided below.

Step 1: Nucleophilic Aromatic Substitution

  • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in a suitable solvent (e.g., DMSO, NMP) in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Slowly add pyrrolidine (1.1 eq) dropwise at room temperature while stirring.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-intermediate.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude nitro-intermediate from Step 1 in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of Palladium on carbon (10% Pd-C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G cluster_synthesis Synthesis Troubleshooting cluster_troubleshooting Problem Identification & Solution start Start Synthesis snar SNAr Reaction start->snar reduction Nitro Reduction snar->reduction low_yield Low Yield / Multiple Spots on TLC snar->low_yield dark_color Dark Reaction Mixture snar->dark_color purification Purification reduction->purification reduction->low_yield reduction->dark_color end_product Final Product purification->end_product check_reagents Verify Starting Material Purity & Stoichiometry low_yield->check_reagents SNAr Step optimize_reduction Optimize Reducing Agent & Conditions low_yield->optimize_reduction Reduction Step optimize_purification Optimize Purification Method low_yield->optimize_purification Purification check_oxidation Check for Oxidation (Use Inert Atmosphere) dark_color->check_oxidation check_temp Control Temperature dark_color->check_temp check_oxidation->snar Implement check_temp->snar Implement check_reagents->snar Adjust optimize_reduction->reduction Adjust

Caption: Troubleshooting workflow for the synthesis of this compound.

optimizing reaction yield for 5-Fluoro-2-(pyrrolidin-1-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and professionals involved in the synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. The primary synthetic route discussed is the nucleophilic aromatic substitution (SNAr) of 2,4-difluoronitrobenzene with pyrrolidine, followed by the reduction of the nitro group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for this compound is very low. What are the most common causes?

Low overall yield can stem from issues in either the initial SNAr reaction or the subsequent nitro group reduction.

  • For the SNAr step (2,4-difluoronitrobenzene to 1-(4-fluoro-2-nitrophenyl)pyrrolidine):

    • Incomplete Reaction: The reaction may not have gone to completion. This can be caused by insufficient reaction time, low temperature, or impure starting materials.

    • Side Product Formation: The primary side product is often the di-substituted product, 1,3-bis(pyrrolidin-1-yl)-4-nitrobenzene. This occurs when a second molecule of pyrrolidine displaces the second fluorine atom. Using a minimal excess of pyrrolidine can help mitigate this.

    • Base Degradation: While a base like potassium carbonate (K2CO3) is often used to scavenge the HF byproduct, using too strong a base or high temperatures can lead to decomposition of the starting material or product.

  • For the Nitro Reduction step (1-(4-fluoro-2-nitrophenyl)pyrrolidine to the final product):

    • Incomplete Reduction: The reduction may be incomplete, leaving residual nitro compound. This can be due to an inactive catalyst (e.g., old Palladium on carbon), insufficient hydrogen pressure, or the presence of catalyst poisons.

    • Product Degradation: The resulting aniline is more electron-rich and can be susceptible to oxidation or other side reactions, especially during workup if not handled under an inert atmosphere.

Q2: I am observing a significant amount of a di-substituted side product in my SNAr reaction. How can I improve selectivity for the mono-substituted product?

Formation of the di-substituted product is a common issue. To favor mono-substitution:

  • Control Stoichiometry: Use a controlled excess of pyrrolidine. A molar ratio of 1.0 to 1.2 equivalents of pyrrolidine relative to 2,4-difluoronitrobenzene is a good starting point. A large excess of the amine will drive the formation of the di-substituted product.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for substitution at the more activated C-1 position (ortho to the nitro group) over the C-3 position.

  • Monitor the Reaction: Use TLC or LC-MS to monitor the reaction progress. Stop the reaction once the starting material is consumed to prevent further conversion to the di-substituted product.

Q3: The reduction of the nitro group is sluggish and incomplete. What troubleshooting steps can I take?

If the nitro reduction is problematic, consider the following:

  • Catalyst Activity: Ensure your catalyst (e.g., Pd/C) is fresh and active. If it's old, it may have been oxidized or poisoned.

  • Hydrogen Source: For catalytic hydrogenation, ensure the system is properly purged and under sufficient hydrogen pressure (a balloon is often sufficient for small scale, but a pressure reactor may be needed for larger scales). For transfer hydrogenation (e.g., using ammonium formate), ensure the reagent is of good quality.

  • Solvent Choice: The solvent must be appropriate for the reduction method. Methanol or ethanol are common choices for catalytic hydrogenation.

  • Alternative Reducing Agents: If catalytic hydrogenation is not effective, other methods like reduction with iron powder in acetic acid or tin(II) chloride in ethanol can be effective alternatives.

Experimental Protocols & Data

Protocol 1: Two-Step Synthesis of this compound

Step A: Synthesis of 1-(4-fluoro-2-nitrophenyl)pyrrolidine

  • To a solution of 2,4-difluoronitrobenzene (1.0 eq) in acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) (approx. 0.5 M), add potassium carbonate (K2CO3) (2.0 eq).

  • Add pyrrolidine (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), cool the reaction to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step B: Reduction to this compound

  • Dissolve the crude 1-(4-fluoro-2-nitrophenyl)pyrrolidine (1.0 eq) in methanol (MeOH) or ethanol (EtOH) (approx. 0.2 M).

  • Carefully add Palladium on carbon (10% Pd/C, 5-10 mol% loading) to the solution.

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 6-16 hours).

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Data Summary: Optimizing SNAr Reaction Conditions

The following table summarizes typical outcomes based on varied reaction parameters for the SNAr step. Yields are illustrative and based on analogous reactions reported in chemical literature.

ParameterCondition ACondition BCondition CAnalysis
Pyrrolidine (eq.) 1.12.51.1Using a large excess (B) significantly increases di-substitution.
Temperature 60 °C60 °C100 °CHigher temperature (C) can decrease reaction time but may also increase side products.
Solvent MeCNMeCNDMSODMSO (C) can accelerate the reaction due to its high polarity but can complicate workup.
Typical Yield (Mono) ~85-90%~50-60%~80-85%Condition A offers the best balance of yield and selectivity.
Di-substituted Impurity <5%>30%~5-10%Stoichiometry is the most critical factor for controlling di-substitution.

Visual Guides

Below are diagrams illustrating the experimental workflow and a troubleshooting decision-making process.

G Diagram 1: General Experimental Workflow A Start: 2,4-difluoronitrobenzene + Pyrrolidine + K2CO3 B S_NAr Reaction (e.g., MeCN, 60-80 °C) A->B Heat C Workup & Extraction (Water/EtOAc) B->C Reaction Complete D Crude Intermediate: 1-(4-fluoro-2-nitrophenyl)pyrrolidine C->D E Nitro Group Reduction (e.g., H2, Pd/C, MeOH) D->E F Catalyst Filtration (Celite®) E->F Reaction Complete G Final Product: This compound F->G

Caption: Diagram 1: General Experimental Workflow

G Diagram 2: Troubleshooting Low Yield start Problem: Low Overall Yield check_step Analyze crude from each step (TLC, LC-MS, NMR) start->check_step snar_issue Issue in S_NAr Step check_step->snar_issue Low yield/purity of nitro intermediate reduction_issue Issue in Reduction Step check_step->reduction_issue Good intermediate, but poor final product snar_cause Potential Cause? snar_issue->snar_cause incomplete_rxn Incomplete Reaction snar_cause->incomplete_rxn Starting material remains side_product Major Side Product (e.g., di-substitution) snar_cause->side_product New major spot/ peak observed sol_incomplete Solution: - Increase reaction time/temp - Check starting material purity incomplete_rxn->sol_incomplete sol_side_product Solution: - Reduce pyrrolidine eq. (to ~1.1) - Lower reaction temperature side_product->sol_side_product reduction_cause Potential Cause? reduction_issue->reduction_cause incomplete_red Incomplete Reduction reduction_cause->incomplete_red Nitro intermediate remains sol_incomplete_red Solution: - Use fresh catalyst/reagents - Ensure sufficient H2 pressure - Try alternative reducing agent (Fe/AcOH) incomplete_red->sol_incomplete_red

Caption: Diagram 2: Troubleshooting Low Yield

stability and storage conditions for 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, storage, and handling of 5-Fluoro-2-(pyrrolidin-1-yl)aniline, along with troubleshooting for common experimental issues.

Stability and Storage Conditions

Proper storage and handling are crucial for maintaining the integrity of this compound. Like many aniline derivatives, this compound can be sensitive to air, light, and moisture.

Summary of Storage and Stability Data

ParameterRecommendationRationale
Storage Temperature Store in a cool, dry place.To minimize degradation and maintain chemical stability.[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Anilines are susceptible to oxidation, which can be accelerated by air.
Light Store in a tightly sealed, light-resistant container.To prevent light-induced degradation.
Moisture Keep container tightly closed to prevent moisture absorption.[1]Aromatic amines can be hygroscopic, and moisture can lead to hydrolysis or other unwanted reactions.[1]
Container Use compatible materials such as high-density polyethylene (HDPE) or amber glass.[1]To prevent reaction with container materials and ensure a tight seal.[1]
Long-term Storage For extended periods, store in a freezer at temperatures such as -20°C.Lower temperatures slow down potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: My this compound has changed color to a brownish tint. Can I still use it?

A1: A brownish discoloration often indicates oxidation. While minor color change may not significantly impact the purity for some applications, it is a sign of degradation. For sensitive experiments, it is recommended to use a fresh, uncolored batch or purify the material before use. To prevent discoloration, always store the compound under an inert atmosphere and in a light-resistant container.

Q2: The compound appears clumpy or has absorbed moisture. What should I do?

A2: Clumping suggests moisture absorption, as aromatic amines can be hygroscopic.[1] If moisture is a concern for your reaction, it is best to use a fresh sample. Ensure the container is always tightly sealed immediately after use and stored in a dry environment, such as a desiccator.

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is generally soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. For reactions, it is crucial to use anhydrous and degassed solvents to prevent unwanted side reactions and degradation, especially in cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low Yield in a Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination)

  • Symptom: The reaction results in a low yield of the desired product, with a significant amount of starting material remaining or the formation of byproducts.

  • Possible Causes & Solutions:

    • Atmosphere: The reaction may be sensitive to oxygen.

      • Solution: Ensure the reaction is performed under a strict inert atmosphere of nitrogen or argon. Use degassed solvents by sparging with an inert gas or using the freeze-pump-thaw method.

    • Reagent Quality: The this compound may have degraded due to improper storage.

      • Solution: Use a fresh batch of the aniline or one that has been stored correctly under an inert atmosphere.

    • Catalyst System: The choice of ligand, base, or palladium precatalyst may be suboptimal.

      • Solution: Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). Test various bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. Using a well-defined palladium precatalyst can also improve results.

    • Homocoupling: Aniline self-coupling can be a competing reaction.

      • Solution: Try running the reaction at a lower concentration to disfavor this bimolecular side reaction.

Issue 2: Formation of Colored Impurities During Reaction or Workup

  • Symptom: The reaction mixture or the isolated product is highly colored (e.g., dark brown or black), indicating the presence of impurities.

  • Possible Causes & Solutions:

    • Oxidative Dimerization: Anilines can undergo oxidation to form colored dimeric or polymeric impurities.

      • Solution: Maintain a rigorous inert atmosphere throughout the reaction and workup. If possible, use antioxidants, though this is application-dependent.

    • Reaction Temperature: High reaction temperatures can sometimes promote the formation of colored byproducts.

      • Solution: If the reaction allows, try running it at a lower temperature for a longer duration.

    • Purification: The impurities may be carried through the purification process.

      • Solution: Consider alternative purification methods. For example, if column chromatography is used, try different solvent systems or stationary phases. An activated carbon treatment of the crude product solution can sometimes remove colored impurities before final purification.

Experimental Protocols

Protocol: Safe Handling and Preparation of a Stock Solution

This protocol outlines the general procedure for safely handling this compound and preparing a stock solution for experimental use.

  • Preparation of Workspace:

    • Work in a well-ventilated fume hood.

    • Ensure all glassware is clean and oven-dried to remove any moisture.

    • Have an inert gas source (Argon or Nitrogen) ready.

  • Handling the Compound:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Briefly flush the head of the container with an inert gas before opening.

    • Quickly weigh the desired amount of the compound and transfer it to a dry reaction flask or vial that has been pre-flushed with inert gas.

  • Preparing a Stock Solution:

    • Seal the flask/vial with a septum.

    • Add anhydrous, degassed solvent via a syringe.

    • Gently swirl or stir the mixture until the compound is fully dissolved.

    • The stock solution should be used immediately or stored under an inert atmosphere in a tightly sealed container, protected from light.

Visualizations

TroubleshootingWorkflow Troubleshooting Low Yield in Coupling Reactions start Low Yield Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere inert_conditions Use degassed solvents and maintain a positive pressure of Ar or N2. check_atmosphere->inert_conditions No check_reagent Is the aniline fresh and properly stored? check_atmosphere->check_reagent Yes inert_conditions->check_reagent use_fresh_reagent Use a new batch of this compound. check_reagent->use_fresh_reagent No optimize_catalyst Screen ligands, bases, and palladium precatalysts. check_reagent->optimize_catalyst Yes use_fresh_reagent->optimize_catalyst check_concentration Is aniline homocoupling a possibility? optimize_catalyst->check_concentration lower_concentration Run the reaction at a lower concentration. check_concentration->lower_concentration Yes end_point Re-run Experiment check_concentration->end_point No lower_concentration->end_point

Caption: Troubleshooting workflow for low yield in coupling reactions.

References

Technical Support Center: 5-Fluoro-2-(pyrrolidin-1-yl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(pyrrolidin-1-yl)aniline. The information is presented in a question-and-answer format to directly address common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

The primary reactive site is the aniline amine group (-NH2), which is a strong nucleophile and readily participates in reactions such as acylation, alkylation, and coupling reactions. The ortho-position to the amine and meta-position to the fluorine atom on the benzene ring can also be susceptible to electrophilic substitution, although the electron-donating pyrrolidine group and the electron-withdrawing fluorine atom will influence the regioselectivity.

Q2: How does the fluorine substituent affect the reactivity of the aniline?

The fluorine atom is electron-withdrawing and can decrease the nucleophilicity of the aniline amine group to some extent through inductive effects. However, the para-position of the fluorine relative to the pyrrolidine group means its electronic influence is moderated. In many cases, the ortho-pyrrolidinyl group's electron-donating effect is more dominant, activating the ring.

Q3: What are the common solvents for reactions involving this compound?

Commonly used solvents include aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and toluene, particularly for coupling reactions. The choice of solvent will depend on the specific reaction conditions and the solubility of the other reagents.

Troubleshooting Guides

This section provides detailed troubleshooting for common reactions involving this compound.

Amide Bond Formation (Acylation)

Problem: Low or no yield of the desired amide product.

  • Possible Cause 1: Incomplete activation of the carboxylic acid.

    • Solution: Ensure the coupling reagent (e.g., HATU, HOBt/EDC) is fresh and used in the correct stoichiometric amount (typically 1.1-1.5 equivalents). Pre-activation of the carboxylic acid with the coupling reagent for 15-30 minutes before adding the aniline can improve yields.[1]

  • Possible Cause 2: Protonation of the aniline.

    • Solution: The aniline nitrogen can be protonated by the carboxylic acid, rendering it non-nucleophilic. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2-3 equivalents), to the reaction mixture to neutralize any acid and maintain the aniline in its free base form.[1]

  • Possible Cause 3: Steric hindrance.

    • Solution: If either the carboxylic acid or the aniline has bulky substituents, the reaction may be slow. Increase the reaction temperature or prolong the reaction time. Using a less sterically hindered coupling reagent might also be beneficial.

  • Possible Cause 4: Side reactions.

    • Solution: The activated carboxylic acid can react with the solvent (e.g., DMF) or other nucleophiles present. Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (nitrogen or argon) can also prevent side reactions.

Experimental Protocol: General Amide Coupling

  • Dissolve the carboxylic acid (1.0 eq.) and a coupling agent like HATU (1.1 eq.) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA (2.5 eq.) and stir the mixture for 15 minutes at room temperature for pre-activation.

  • Add this compound (1.0 eq.) to the solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Amide Coupling Reaction Parameters

Coupling ReagentBaseSolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
HATU/DIPEADIPEADMF252 - 1270 - 95
EDC/HOBtTEADCM2512 - 2460 - 85
T3PPyridineEthyl Acetate504 - 865 - 90
Buchwald-Hartwig Amination

Problem: Low yield of the coupled product.

  • Possible Cause 1: Inefficient catalyst system.

    • Solution: The choice of palladium catalyst and ligand is crucial. For electron-rich anilines like this compound, sterically hindered phosphine ligands such as Xantphos or RuPhos often give good results.[2] Screen different palladium precursors (e.g., Pd2(dba)3, Pd(OAc)2) and ligands to find the optimal combination.[3]

  • Possible Cause 2: Inappropriate base.

    • Solution: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are commonly used.[2] The choice of base can depend on the substrate and ligand.

  • Possible Cause 3: Catalyst deactivation.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst. Use anhydrous and degassed solvents.

  • Possible Cause 4: Side reaction - Hydrodehalogenation.

    • Solution: This side reaction, where the aryl halide is reduced, can compete with the desired coupling. Using a less reactive palladium catalyst or a bulkier ligand can sometimes suppress this pathway.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a dry reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs2CO3, 1.5 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add anhydrous, degassed toluene or dioxane via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Summary: Buchwald-Hartwig Reaction Parameters

Palladium SourceLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd2(dba)3XantphosCs2CO3Toluene10075 - 90
Pd(OAc)2RuPhosNaOtBuDioxane9070 - 85
Pd(dppf)Cl2-K2CO3DME8060 - 80

Visualizing Workflows and Relationships

Troubleshooting Logic for Low Amide Yield

low_amide_yield start Low Amide Yield check_activation Check Carboxylic Acid Activation start->check_activation check_aniline Check Aniline Nucleophilicity start->check_aniline check_conditions Review Reaction Conditions start->check_conditions solution_activation Use fresh coupling reagent Pre-activate carboxylic acid check_activation->solution_activation solution_aniline Add non-nucleophilic base (e.g., DIPEA) check_aniline->solution_aniline solution_conditions Increase temperature Prolong reaction time Use anhydrous solvents check_conditions->solution_conditions

Caption: Troubleshooting flowchart for low yield in amide bond formation.

General Experimental Workflow for Synthesis

synthesis_workflow start Start: Reagents & Glassware setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Heating & Stirring) setup->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for synthesis and purification.

References

Technical Support Center: Enhancing the Solubility of 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of 5-Fluoro-2-(pyrrolidin-1-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the likely solubility characteristics of this compound?

Q2: What are the initial steps to consider for improving the solubility of this compound?

A2: A systematic approach is recommended. Start with simple and cost-effective methods before moving to more complex techniques. The initial steps should include:

  • Salt Formation: As an aniline derivative, forming a salt is often the most effective initial strategy.

  • pH Adjustment: The solubility of this weakly basic compound is expected to be highly pH-dependent.

  • Co-solvents: Utilizing water-miscible organic solvents can significantly improve solubility.

Q3: Which salt forms are most likely to improve the solubility of this compound?

A3: Hydrochloride salts are a common and often successful choice for weakly basic compounds like anilines. Other potentially suitable salt forms include mesylate, tosylate, and sulfate. The choice of the counterion can impact not only solubility but also stability and crystallinity.

Q4: How does pH affect the solubility of this compound, and what is the optimal pH range?

A4: As a weak base, this compound will be more soluble in acidic conditions where it can be protonated to form a more soluble salt. The optimal pH range for solubilization will likely be below its pKa. A pH-solubility profile should be experimentally determined to identify the ideal pH for your specific application.

Q5: What are some common co-solvents that can be used?

A5: Common pharmaceutical co-solvents that can be explored include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400

  • Glycerol

  • Dimethyl sulfoxide (DMSO) - more common for in vitro testing.

The selection of a co-solvent will depend on the intended application (e.g., in vitro assay vs. in vivo formulation).

Troubleshooting Guide

This guide provides solutions to common issues encountered during the solubilization of this compound.

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon standing. The solution is supersaturated. The chosen solvent system is not optimal for maintaining solubility.Increase the amount of co-solvent. Optimize the pH to ensure the compound remains in its ionized, more soluble form. Consider using a precipitation inhibitor.
Salt formation does not significantly improve solubility. The chosen salt form may not be sufficiently soluble. The salt may have poor dissociation in the chosen solvent.Experiment with different counterions (e.g., mesylate, tosylate). Ensure the pH of the medium is appropriate to maintain the salt in its ionized form.
High concentrations of co-solvent are required, which is not suitable for the intended experiment (e.g., cell-based assays). The intrinsic solubility of the compound is very low.Explore more advanced formulation strategies such as complexation with cyclodextrins or creating a solid dispersion. These methods can enhance solubility without requiring high concentrations of organic solvents.
Variability in solubility results between experiments. Inconsistent sample preparation. Temperature fluctuations. pH of the solution is not well-controlled.Ensure consistent and thorough mixing. Control the temperature during the experiment. Use buffers to maintain a constant pH.

Solubility Enhancement Strategies & Data

Based on established pharmaceutical formulation strategies, the following approaches can be considered to improve the solubility of this compound.

Strategy Principle Key Considerations Expected Improvement
Salt Formation Increases solubility and dissolution rate by forming a more polar, ionizable salt.[1][2]Suitable for ionizable drugs. The choice of counterion is critical.Several hundred-fold increase.[1]
pH Adjustment For weakly basic drugs, lowering the pH increases the proportion of the ionized, more soluble form.[3]Effective for ionizable compounds. The buffer capacity of the formulation is important.Significant increase below the pKa.
Co-solvency Reduces the polarity of the aqueous solvent, decreasing the energy required to solvate the lipophilic compound.[4][5]The choice of co-solvent and its concentration must be compatible with the intended use.Varies depending on the co-solvent and its concentration.
Complexation Encapsulation of the poorly soluble drug molecule within a cyclodextrin cavity, forming a soluble inclusion complex.[6][7]The size of the cyclodextrin cavity must be appropriate for the drug molecule.Can significantly increase apparent solubility.
Solid Dispersion Dispersing the drug in an amorphous form within a hydrophilic polymer matrix to improve wettability and dissolution.[2][5]The choice of polymer is crucial for stability and dissolution enhancement.Can lead to a supersaturated solution, significantly increasing bioavailability.
Particle Size Reduction Increasing the surface area of the drug particles leads to a faster dissolution rate according to the Noyes-Whitney equation.[1][4]Techniques include micronization and nanosizing. May not increase equilibrium solubility but enhances dissolution rate.[8]Moderate improvement in dissolution rate.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • Buffer solutions (pH 2, 4, 6, 7, 8, 10)

  • HPLC system with a suitable column and detector

  • Shaking incubator

  • Centrifuge

  • pH meter

Methodology:

  • Prepare a series of buffer solutions at the desired pH values.

  • Add an excess amount of this compound to a known volume of each buffer solution in separate vials.

  • Shake the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Centrifuge the samples to separate the undissolved solid.

  • Carefully collect the supernatant and dilute it with the mobile phase.

  • Analyze the concentration of the dissolved compound in the supernatant using a validated HPLC method.

  • Plot the solubility (in mg/mL or µg/mL) as a function of pH.

Protocol 2: Co-solvent Solubility Enhancement

Objective: To evaluate the effect of different co-solvents on the solubility of this compound.

Materials:

  • This compound

  • Co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Water (HPLC grade)

  • Shaking incubator

  • HPLC system

Methodology:

  • Prepare a series of co-solvent/water mixtures at different ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-6 from Protocol 1 to determine the solubility in each co-solvent mixture.

  • Plot the solubility as a function of the co-solvent concentration.

Visualizations

Solubility_Enhancement_Workflow Start Poorly Soluble Compound (this compound) Ionizable Is the compound ionizable? Start->Ionizable Salt Salt Formation Ionizable->Salt Yes Cosolvent Co-solvency Ionizable->Cosolvent No pH_Adjust pH Adjustment Salt->pH_Adjust End Improved Solubility pH_Adjust->End Complexation Complexation (Cyclodextrins) Cosolvent->Complexation Solid_Dispersion Solid Dispersion Complexation->Solid_Dispersion Particle_Size Particle Size Reduction Solid_Dispersion->Particle_Size Particle_Size->End

Caption: Decision workflow for selecting a solubility enhancement technique.

pH_Solubility_Relationship cluster_0 pH vs. Solubility for a Weak Base Low pH (Acidic) Low pH (Acidic) High Solubility\n(Protonated Form) High Solubility (Protonated Form) Low pH (Acidic)->High Solubility\n(Protonated Form) Favors High pH (Basic) High pH (Basic) Low Solubility\n(Free Base) Low Solubility (Free Base) High pH (Basic)->Low Solubility\n(Free Base) Favors

Caption: Relationship between pH and solubility for a weakly basic compound.

References

Technical Support Center: Purification of 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Purification Strategy Workflow

The selection of an appropriate purification method is critical for obtaining high-purity this compound. The following diagram outlines a general workflow for choosing a suitable technique.

Purification Strategy Workflow Purification Strategy Workflow for this compound start Crude Product This compound check_impurities Identify Impurities (TLC, HPLC, LC-MS) start->check_impurities major_impurities Major Impurities Present? check_impurities->major_impurities col_chrom Column Chromatography major_impurities->col_chrom Yes (Complex Mixture) recrystallization Recrystallization major_impurities->recrystallization No (Minor Impurities) col_chrom->recrystallization Further Purification end_product Pure Product (>98%) col_chrom->end_product acid_base Acid-Base Extraction recrystallization->acid_base Alternative/Combined Method recrystallization->end_product distillation Vacuum Distillation acid_base->distillation For Thermally Stable Impurities acid_base->end_product distillation->end_product

Caption: A decision-making workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound synthesis?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 1,2-difluorobenzene or pyrrolidine.

  • Isomeric products: Positional isomers formed during the substitution reaction.

  • Over-reaction products: Formation of bis-pyrrolidinyl species.

  • Oxidation products: Anilines are susceptible to air oxidation, leading to colored impurities.[1]

  • Solvent residues: Residual solvents from the reaction or workup.

Q2: Which analytical techniques are best for identifying impurities?

A2: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the target compound from impurities and for quantification. A reverse-phase C18 column is a good starting point.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, which is crucial for identifying unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the main product and any isolated impurities.[3]

  • Thin-Layer Chromatography (TLC): A quick method for monitoring the reaction progress and assessing the purity of fractions during purification.[3]

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, challenges can arise.

Symptom Possible Cause Troubleshooting Steps
Compound "oils out" instead of forming crystals. The boiling point of the solvent may be higher than the melting point of the compound, or the solution is supersaturated.1. Reheat the solution and add more of the primary solvent to reduce saturation.[4] 2. Ensure the solution cools slowly to encourage crystal growth over oil formation.[4]
No crystals form, even after cooling. The solution is not sufficiently saturated, or crystallization requires initiation.1. Evaporate some of the solvent to increase the concentration of the compound. 2. Add a "seed crystal" of the pure compound to induce crystallization.[4]
Product is still colored after recrystallization. Colored impurities are co-crystallizing with the product.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4]
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.1. Cool the solution in an ice bath to minimize solubility and maximize crystal yield.[4] 2. Use the minimum amount of hot solvent necessary for complete dissolution.[1]
Experimental Protocol: Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture with water).[4]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.[4]

  • Hot Filtration: If activated carbon was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of the cold solvent.[4]

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Challenges

Column chromatography is a versatile method for separating a wide range of impurities. For basic compounds like anilines, special considerations are necessary.[5][6]

Symptom Possible Cause Troubleshooting Steps
Poor separation of the product and impurities. Inappropriate solvent system or stationary phase.1. Optimize the solvent system using TLC. Try different solvent combinations and gradients.[7] 2. For basic amines, consider using an amine-functionalized silica column or adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase to reduce tailing.[5][6]
Product degradation on the column. The silica gel is acidic and can react with sensitive compounds.1. Use a less acidic stationary phase like alumina. 2. Deactivate the silica gel by adding a small percentage of a base like triethylamine to the eluent.[6]
Product elutes too quickly or too slowly. The polarity of the mobile phase is too high or too low.1. Adjust the solvent gradient. For normal phase, start with a non-polar solvent and gradually increase the polarity. For reverse phase, do the opposite.[2]
Experimental Protocol: Column Chromatography
  • Stationary Phase and Eluent Selection: Based on TLC analysis, choose a suitable stationary phase (e.g., silica gel or amine-functionalized silica) and a solvent system (e.g., hexane/ethyl acetate gradient).[5][6]

  • Column Packing: Pack the column with the chosen stationary phase slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Run the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Acid-Base Extraction Issues

The basic nature of the aniline moiety can be exploited for purification through acid-base extraction.[8]

Symptom Possible Cause Troubleshooting Steps
Product is lost during extraction. The product also forms a salt and is extracted into the aqueous layer.[7]1. Carefully control the pH of the aqueous acid. Use a milder acidic solution. 2. Perform a back-extraction of the aqueous layer after neutralization to recover any lost product.
Emulsion formation at the interface. The two phases are not separating cleanly.1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Gently swirl or rock the funnel instead of vigorous shaking.

Logical Diagram for Acid-Base Extraction

Acid-Base Extraction Logic Acid-Base Extraction Troubleshooting Logic start Crude Product in Organic Solvent add_acid Wash with Dilute Acid (e.g., 1M HCl) start->add_acid separate_layers Separate Organic and Aqueous Layers add_acid->separate_layers organic_layer Organic Layer (Neutral/Acidic Impurities) separate_layers->organic_layer Keep aqueous_layer Aqueous Layer (Protonated Amine) separate_layers->aqueous_layer Keep neutralize Neutralize Aqueous Layer with Base (e.g., NaOH) aqueous_layer->neutralize extract_product Extract with Fresh Organic Solvent neutralize->extract_product final_product Pure Product in Organic Layer extract_product->final_product

Caption: A logical flow for purification via acid-base extraction.

References

purification of substituted quinolines by recrystallization and column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Substituted Quinolines

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the .

Recrystallization of Substituted Quinolines

Troubleshooting Guide & FAQs

Issue 1: No Crystals Are Forming

  • Question: I've dissolved my substituted quinoline in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can arise from several factors:

    • The solution may not be supersaturated. The compound might be too soluble in the chosen solvent, or too much solvent was used.[1][2]

    • Lack of nucleation sites. A very clean and smooth flask may not provide surfaces for crystals to begin forming.[1]

    • Presence of impurities. Some impurities can inhibit crystal nucleation and growth.[1]

    Troubleshooting Steps:

    • Induce Nucleation:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites.[1]

      • Seeding: Add a tiny crystal of the pure compound (a seed crystal) to the solution to initiate crystallization.[1]

    • Increase Concentration: If the compound is stable, gently heat the solution to evaporate some of the solvent, then allow it to cool again.[1]

    • Use an Anti-Solvent: If you have a solvent in which your compound is soluble (solvent 1) and another in which it is insoluble (solvent 2, the anti-solvent), and the two solvents are miscible, you can try a two-solvent recrystallization. Dissolve the compound in a minimal amount of hot solvent 1. Then, slowly add solvent 2 dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.[1][3]

Issue 2: The Compound "Oils Out" Instead of Crystallizing

  • Question: When my solution cools, an oil forms at the bottom of the flask instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. This is often due to a high concentration of the solute or the solution cooling too quickly.

    Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation temperature.[1]

    • Slow Down Cooling: Allow the solution to cool more slowly. You can insulate the flask to retain heat for a longer period.[1]

    • Modify the Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[1]

Issue 3: Crystal Formation is Too Rapid, Resulting in a Fine Powder

  • Question: As soon as my solution starts to cool, a fine powder crashes out. Is this a problem?

  • Answer: Yes, rapid crystallization is generally undesirable as it can trap impurities within the crystal lattice, leading to a less pure product.[1]

    Troubleshooting Steps:

    • Use More Solvent: Re-dissolve the precipitate by heating and add more of the hot solvent. This will allow for slower, more controlled crystal growth upon cooling.[1][4]

    • Slower Cooling: Insulate the crystallization vessel to slow the cooling rate. For example, place the flask in a warm water bath and allow it to cool to room temperature overnight.[1]

    • Change the Solvent: Select a solvent in which the compound has slightly higher solubility at room temperature.[1]

Issue 4: The Final Crystal Yield is Very Low

  • Question: I have successfully grown crystals, but my final yield is very low. How can I improve it?

  • Answer: A low yield can be due to several factors, including using too much solvent, premature filtration, or high solubility of the compound in the cold solvent.[1][2]

    Troubleshooting Steps:

    • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]

    • Ensure Complete Cooling: Cool the solution thoroughly in an ice bath before filtration to maximize precipitation.[1]

    • Recover from Mother Liquor: If a significant amount of the compound remains in the filtrate, you can concentrate the mother liquor by evaporation and attempt a second crystallization.[1]

Data Presentation: Common Recrystallization Solvents for Quinolines
Compound TypeCommon Single SolventsCommon Solvent Pairs
Non-polar Substituted QuinolinesHexane, TolueneToluene/Hexane, Ethyl Acetate/Hexane
Moderately Polar Substituted QuinolinesEthanol, Acetone, Ethyl AcetateEthanol/Water, Acetone/Water, Methanol/Dichloromethane
Polar Substituted QuinolinesWater, Methanol, AcetonitrileMethanol/Acetone, Ethanol/Water

Note: The ideal solvent system is highly dependent on the specific substituents on the quinoline ring and must be determined experimentally.

Experimental Protocol: General Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude quinoline derivative in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.[5]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals to a constant weight.

Visualization: Recrystallization Troubleshooting Workflow

G start Crude Quinoline Solution Cooled no_crystals No Crystals Formed start->no_crystals Problem? oiling_out Compound Oiled Out start->oiling_out Problem? rapid_crash Fine Powder Crashed Out start->rapid_crash Problem? crystals_ok Good Crystals Formed start->crystals_ok No induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Action reheat Reheat & Add More Solvent oiling_out->reheat Action reheat2 Reheat & Add More Solvent rapid_crash->reheat2 Action low_yield Low Yield check_mother_liquor Recover from Mother Liquor low_yield->check_mother_liquor Action filter_wash Filter and Wash crystals_ok->filter_wash Process end Pure Crystals Isolated check1 check1 induce_nucleation->check1 Success? check1->crystals_ok Yes concentrate Increase Concentration check1->concentrate No cool_again cool_again concentrate->cool_again Cool Again cool_again->crystals_ok slow_cool slow_cool reheat->slow_cool Cool Slowly slow_cool->crystals_ok slow_cool2 slow_cool2 reheat2->slow_cool2 Cool Slowly slow_cool2->crystals_ok filter_wash->low_yield Problem? filter_wash->end No check_mother_liquor->end

Caption: Troubleshooting workflow for the recrystallization of substituted quinolines.

Column Chromatography of Substituted Quinolines

Troubleshooting Guide & FAQs

Issue 1: The Compound is Decomposing on the Silica Gel Column

  • Question: I'm trying to purify my substituted quinoline using silica gel chromatography, but it seems to be decomposing on the column. What can I do?

  • Answer: This is a frequent problem, as the basic nitrogen of the quinoline ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, sometimes leading to decomposition.[6]

    Troubleshooting Steps:

    • Deactivate the Silica Gel: Pre-treat the silica gel by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (NEt₃), before loading your sample.[6][7]

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like basic or neutral alumina.[6] For some compounds, reversed-phase silica (C18) may also be a good option.[6]

    • Work Quickly: Run the column as quickly as possible to minimize the contact time between your compound and the stationary phase.[6]

Issue 2: The Compound is Streaking or Tailing on the TLC/Column

  • Question: My compound shows significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve this?

  • Answer: Tailing is often caused by the interaction of the basic nitrogen of the quinoline with the acidic silanol groups on the silica gel.[6]

    Troubleshooting Steps:

    • Add a Basic Modifier: Add a small amount of a base like triethylamine (0.1-2.0%) or pyridine to your eluent.[6][8] This will compete with your compound for the active sites on the silica gel, leading to better peak shapes.

    • Check Sample Concentration: Overloading the TLC plate or column can cause streaking. Try using a more dilute sample.[8][9]

    • Optimize the Mobile Phase: For highly polar compounds, you may need to use a more polar solvent system. Sometimes adding a small amount of a highly polar solvent like methanol can improve the elution profile.[6]

Issue 3: Poor or No Separation of Compounds

  • Question: My compounds are either all coming out together at the solvent front or not moving from the baseline. What's wrong?

  • Answer: This indicates that the polarity of your mobile phase is not optimized for the separation.

    Troubleshooting Steps:

    • Spots Don't Move (Rf ≈ 0): The mobile phase is not polar enough. Increase the polarity by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[9]

    • Spots Run with Solvent Front (Rf ≈ 1): The mobile phase is too polar. Decrease the polarity by adding a less polar solvent (e.g., increase the percentage of hexane).[9]

    • Optimize on TLC First: The ideal Rf value for the target compound on a TLC plate for good separation on a column is typically between 0.2 and 0.3.[7] Experiment with different solvent systems on TLC plates before running the column.

Data Presentation: Common Solvent Systems for Quinoline Chromatography
Stationary PhasePolarity of QuinolineTypical Eluent SystemModifier
Silica GelNon-polarHexane / Ethyl Acetate (gradient)-
Silica GelPolar / BasicDichloromethane / Methanol (gradient)0.1-2% Triethylamine
Alumina (Neutral/Basic)Acid-sensitiveHexane / Ethyl Acetate (gradient)-
Reversed-Phase (C18)PolarAcetonitrile / Water (with buffer, e.g., formic acid or ammonium formate)pH adjustment
Experimental Protocol: General Column Chromatography with Deactivated Silica
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system that provides good separation and an Rf value of ~0.2-0.3 for the target compound.[7]

  • Column Packing:

    • Plug the bottom of the column with glass wool and add a layer of sand.[10]

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks. Drain the excess solvent until it is level with the top of the silica.

  • Deactivation (Optional but Recommended): Flush the packed column with 2-3 column volumes of the eluent containing 1-2% triethylamine. Then, flush with 2-3 column volumes of the initial eluent without the amine to remove the excess.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the compound in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[11]

    • Add a thin layer of sand on top of the sample.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Gradually increase the polarity of the eluent (gradient elution) as needed to elute the compounds.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified substituted quinoline.

Visualization: Column Chromatography Decision Tree

G start Start: Crude Quinoline Mixture tlc Run TLC to find solvent system (Target Rf ~0.2-0.3) start->tlc check_stability Compound Stable on Silica? tlc->check_stability silica_col Pack Silica Gel Column check_stability->silica_col Yes alt_phase Use Alternative Phase (Alumina, C18) check_stability->alt_phase No deactivate Deactivate Silica (Flush with NEt3/Eluent) silica_col->deactivate load_sample Load Sample (Wet or Dry) deactivate->load_sample alt_phase->load_sample elute Elute with Gradient load_sample->elute check_separation Good Separation? elute->check_separation collect Collect & Combine Pure Fractions check_separation->collect Yes troubleshoot Troubleshoot Eluent Polarity check_separation->troubleshoot No evaporate Evaporate Solvent collect->evaporate end Pure Quinoline evaporate->end troubleshoot->tlc

Caption: Decision workflow for the purification of substituted quinolines by column chromatography.

References

Technical Support Center: Water Purification for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on water purification methods essential for chemical synthesis. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems with laboratory water purification systems.

Problem Potential Causes Solutions
Low or No Purified Water Flow - Clogged pre-filter.[1] - Low inlet water pressure.[1] - Closed valve in the system.[1] - Pump malfunction.[1][2] - Severely clogged or damaged Reverse Osmosis (RO) membrane.[1] - Clogged final filter.[1][3]- Check and replace the pre-filter.[1] - Verify that the inlet water pressure meets the system's requirements.[1] - Ensure all valves are in the correct open position.[1] - Consult the system manual to verify pump function.[1] - Check the performance of the RO membrane; it may need cleaning or replacement.[3] - Replace the final point-of-use filter.[1][3]
Poor Water Quality (High Conductivity / Low Resistivity) - Exhausted deionization (DI) or ion-exchange cartridge.[1][3] - Reduced efficiency of the RO membrane.[1] - Malfunction of the electrodeionization (EDI) module.[1] - Failure or error in the conductivity/resistivity sensor.[1]- Replace the DI cartridge. This is the most common cause of a sudden drop in resistivity.[3] - Evaluate and potentially replace the RO membrane.[3] - Troubleshoot the EDI module according to the manufacturer's instructions. - Recalibrate or replace the sensor.
High Total Organic Carbon (TOC) Levels - Exhausted UV lamp responsible for oxidizing organics.[1][3] - Saturated activated carbon pre-filter.[3] - Biofilm formation within the system.[1][3] - High concentration of organics in the feed water.[1] - Contamination from storage containers or lab environment.[4]- Check the operational hours of the UV lamp and replace if necessary, even if it still emits light.[3] - Replace the activated carbon cartridge.[3] - Perform a complete system sanitization cycle to eliminate biofilm.[3][5] - Improve pre-treatment of the feed water. - Use fresh ultrapure water and clean collection vessels.[4]
Bacterial or Endotoxin Contamination - Biofilm growth in the system, tubing, or storage tank.[3][5][6] - Ineffective or expired final filter (e.g., ultrafilter).[1] - Stagnant water in the system or storage reservoir.[6] - Compromised sterility during dispensing.- Sanitize the entire water purification system and storage tank regularly.[3][5] - Replace the final filter according to the manufacturer's schedule.[7] - Ensure regular use and recirculation of purified water to prevent stagnation.[6][8] - Flush the dispenser before collecting water.[7]
System Leaks - Improperly installed or seated cartridges/canisters.[9] - Worn or damaged O-rings.[9] - Cracks or aging in water pipes and joints.[2] - Loose connections.[1]- Re-install cartridges, ensuring correct O-ring placement.[9] - Replace O-rings. - Inspect all tubing and connections for signs of aging or damage and replace as needed.[1][2] - Tighten all connections.

Frequently Asked Questions (FAQs)

1. What are the different types of laboratory-grade water and which one do I need for my synthesis?

Laboratory water purity is typically classified into Types I, II, and III by organizations like ASTM International.[7][10]

  • Type I (Ultrapure Water): This is the highest purity water, characterized by a resistivity of 18.2 MΩ·cm, very low TOC levels (<10 ppb), and minimal bacterial content.[11] It is essential for highly sensitive applications such as HPLC, LC-MS, trace element analysis, and molecular biology.[11][12][13]

  • Type II (Pure Water): This grade has a resistivity of >1 MΩ-cm and low TOC (<50 ppb).[10][12] It is suitable for general lab applications like buffer and media preparation, and as feed water for Type I systems.[5][12][14]

  • Type III (General Laboratory Grade Water): This is the lowest grade of purified water, often produced by reverse osmosis. It is used for non-critical work such as glassware rinsing and feeding autoclaves.[5]

For most chemical synthesis applications, especially those sensitive to ionic or organic impurities, Type I or Type II water is recommended.

2. How do different water purification technologies work?

Common water purification technologies are often used in combination to achieve the desired water purity.[15]

  • Distillation: This process boils water and condenses the steam, leaving behind non-volatile contaminants like salts and minerals.[7][11]

  • Reverse Osmosis (RO): Pressure is used to force water through a semi-permeable membrane, which removes a large percentage of ions, organics, bacteria, and particulates.[7][16]

  • Deionization (DI) / Ion Exchange: This method uses synthetic resins to remove ions from the water.[16] Cation and anion exchange resins swap unwanted ions for hydrogen (H+) and hydroxyl (OH-) ions, which then form pure water (H₂O).

  • Activated Carbon: This is used to adsorb dissolved organic compounds and chlorine.[17][18]

  • Ultraviolet (UV) Irradiation: UV lamps are used for two main purposes: at 254 nm wavelength, they are bactericidal, while at 185 nm, they oxidize and break down organic compounds.[1][16]

  • Ultrafiltration: This technique uses membranes with very small pore sizes to remove large organic molecules, pyrogens (endotoxins), and bacteria.[16][19]

3. How often should I perform maintenance on my water purification system?

Regular maintenance is crucial for ensuring consistent water quality.[20] Key maintenance tasks include:

  • Cartridge and Filter Replacement: Follow the manufacturer's recommendations for replacing pretreatment cartridges, DI packs, and final filters, typically every 3-6 months depending on usage.[3][20]

  • UV Lamp Replacement: Replace the UV lamp annually or based on operational hours as recommended by the manufacturer.[21]

  • System Sanitization: Perform regular sanitization of the entire system and storage reservoir to prevent biofilm formation.[3][5][20]

  • Record Keeping: Maintain a detailed log of all maintenance activities to track the system's performance and anticipate future needs.[3]

4. My experiment is failing, could it be the water?

Yes, water is a common reagent and impurities can significantly impact experimental outcomes.[22]

  • Inorganic Ions: Can interfere with enzymatic reactions, promote unwanted side reactions, and cause ion suppression in mass spectrometry.[23]

  • Organic Contaminants (TOC): Can cause high background noise and ghost peaks in chromatographic analyses like HPLC and LC-MS.[24][25]

  • Bacteria and Endotoxins: Bacteria can introduce contaminants and their byproducts, like endotoxins, can be detrimental to cell-based assays.[18][26]

If you suspect water quality issues, it is best to use freshly purified water and verify your system's performance.

5. Can I use bottled purified water for my experiments?

While convenient, bottled water has several drawbacks. The stated purity level only reflects the quality at the time of bottling.[22] Once opened, the water quality degrades as it absorbs atmospheric CO₂ and can be contaminated by the laboratory environment.[22] Plastic containers can also leach organic compounds into the water over time.[22] For sensitive applications, it is always recommended to use freshly produced water from a point-of-use purification system.[11]

Data Presentation

Table 1: Laboratory Water Quality Standards (ASTM D1193-06)

ParameterType IType II**Type III
Resistivity (MΩ·cm at 25°C)≥ 18.0≥ 1.0≥ 4.0
Conductivity (µS/cm at 25°C)≤ 0.056≤ 1.0≤ 0.25
Total Organic Carbon (TOC) (ppb)< 50< 50< 200
Sodium (ppb)< 1< 5< 10
Chlorides (ppb)< 1< 5< 10
Total Silica (ppb)< 3< 3< 500
Type I water should be used as it is generated.[11]
**Some sources state Type II resistivity should be at least 1 MΩ-cm and TOC levels less than 50 ppb.[10][12]

Table 2: Performance of Water Purification Technologies

TechnologyRemovesDoes Not Effectively Remove
Distillation Non-volatile inorganics, large non-volatile organics, bacteria, pyrogensDissolved gases, volatile organics
Reverse Osmosis 90-99% of ions, organics (>200 Da), particulates, bacteriaDissolved gases, small organic molecules
Deionization Dissolved inorganic ionsOrganics, particulates, bacteria, pyrogens
Activated Carbon Dissolved organics, chlorineIons, particulates
UV (185/254 nm) Bacteria, breaks down organic moleculesIons, particulates
Ultrafiltration Particulates, bacteria, pyrogens, large organics (>1-100 kDa)Dissolved ions, small organics

Experimental Protocols

1. Measurement of Resistivity/Conductivity

  • Objective: To determine the ionic purity of the water.

  • Principle: Resistivity is the measure of water's resistance to conducting an electrical current and is inversely related to conductivity.[27] High resistivity indicates low levels of ionic contamination.

  • Procedure:

    • Ensure the resistivity/conductivity meter is calibrated according to the manufacturer's instructions.

    • For in-line measurements, the reading is displayed directly on the water purification system's screen.

    • For batch measurements, dispense water directly into a clean, dedicated sample container.

    • Immediately immerse the probe into the water sample.

    • Record the temperature-compensated resistivity value in MΩ·cm or conductivity in µS/cm. Ultrapure water has a theoretical maximum resistivity of 18.2 MΩ·cm at 25°C.[2]

2. Measurement of Total Organic Carbon (TOC)

  • Objective: To quantify the total amount of organic compounds in the water.[28]

  • Principle: TOC analyzers oxidize the organic compounds in a water sample to carbon dioxide (CO₂).[29] The resulting CO₂ is then detected and measured, typically by a non-dispersive infrared (NDIR) detector.[29]

  • Procedure:

    • Calibrate the TOC analyzer using standard solutions of known carbon concentration.

    • Collect a water sample in a certified clean, airtight vial, minimizing headspace to prevent contamination from atmospheric CO₂.

    • The instrument first removes inorganic carbon by acidifying the sample and sparging it with a purified gas.[29]

    • The remaining non-purgeable organic carbon (NPOC) is then oxidized to CO₂ via methods such as high-temperature combustion, chemical oxidation, or UV irradiation.[29]

    • The amount of CO₂ is measured, and the result is reported in parts per billion (ppb) or µg/L.

3. Testing for Bacterial Endotoxins (LAL Test)

  • Objective: To detect and quantify endotoxins from gram-negative bacteria.

  • Principle: The Limulus Amebocyte Lysate (LAL) test is a highly sensitive assay that uses a lysate derived from the blood cells of the horseshoe crab (Limulus polyphemus). In the presence of endotoxins, the lysate initiates a clotting cascade.

  • Procedure:

    • Use depyrogenated glassware and consumables to avoid external contamination.[30]

    • Collect water samples under sterile conditions.

    • Reconstitute the LAL reagent with LAL Reagent Water.

    • Add the water sample to the LAL reagent in a reaction tube.

    • Incubate the mixture at 37°C for a specified period (typically 60 minutes).

    • The presence of endotoxins is determined by the formation of a gel clot (gel-clot method) or by a change in color (chromogenic method) or turbidity (turbidimetric method).

    • The results are reported in Endotoxin Units per milliliter (EU/mL).

Visualizations

experimental_workflow cluster_pretreatment Pre-treatment cluster_primary Primary Purification cluster_polishing Polishing Loop tap_water Tap Water pre_filter Pre-filter (Particulates) tap_water->pre_filter carbon Activated Carbon (Chlorine, Organics) pre_filter->carbon softener Water Softener (Hardness) carbon->softener ro Reverse Osmosis (Ions, Organics, Bacteria) softener->ro ro_storage RO Water Storage Tank ro->ro_storage uv_254 UV Lamp (254nm) (Bactericidal) ro_storage->uv_254 di_pack Ion-Exchange Resins (Trace Ions) uv_254->di_pack uv_185 UV Lamp (185nm) (TOC Reduction) di_pack->uv_185 uf Ultrafilter (Endotoxins, Bacteria) uv_185->uf dispenser Point-of-Use Dispenser uf->dispenser

Caption: A typical experimental workflow for producing ultrapure (Type I) water.

troubleshooting_tree start Low Water Resistivity? cause1 Exhausted DI Cartridge start->cause1 Yes cause2 RO Membrane Failure? start->cause2 No solution1 Replace DI Cartridge cause1->solution1 end Problem Resolved solution1->end solution2 Clean or Replace RO Membrane cause2->solution2 Yes cause3 Biofilm Contamination? cause2->cause3 No solution2->end solution3 Sanitize System cause3->solution3 Yes solution3->end

Caption: A decision tree for troubleshooting low water resistivity issues.

References

Validation & Comparative

Comparative Analysis of 1H NMR Spectra: 5-Fluoro-2-(pyrrolidin-1-yl)aniline and 2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the spectral characteristics of 5-Fluoro-2-(pyrrolidin-1-yl)aniline and its non-fluorinated analog, offering insights into the influence of fluorine substitution on 1H NMR spectra.

This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectra of this compound and its structural analog, 2-(pyrrolidin-1-yl)aniline. The introduction of a fluorine atom, a common substituent in medicinal chemistry, significantly alters the electronic environment of the molecule, leading to observable changes in the 1H NMR spectrum. Understanding these differences is crucial for the structural elucidation and characterization of fluorinated aromatic compounds. This document presents predicted 1H NMR data for both compounds to facilitate this comparison, alongside a detailed experimental protocol for acquiring such spectra.

1H NMR Spectral Data Comparison

The following table summarizes the predicted 1H NMR spectral data for this compound and 2-(pyrrolidin-1-yl)aniline. The data highlights the expected chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals (s = singlet, d = doublet, t = triplet, m = multiplet), the coupling constants (J) in Hertz (Hz), and the integration values.

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
This compound H-36.65ddJ(H3,H4)=8.7, J(H3,F)=10.11H
H-46.80tJ(H4,H3)=J(H4,H6)=8.71H
H-66.55ddJ(H6,H4)=8.7, J(H6,F)=4.81H
NH₂3.80s (broad)-2H
Pyrrolidine-Hα3.20tJ=6.54H
Pyrrolidine-Hβ1.95pJ=6.54H
2-(pyrrolidin-1-yl)aniline H-36.85dJ=7.81H
H-47.10tJ=7.81H
H-56.75tJ=7.81H
H-67.00dJ=7.81H
NH₂3.75s (broad)-2H
Pyrrolidine-Hα3.15tJ=6.54H
Pyrrolidine-Hβ1.90pJ=6.54H

Note: The chemical shifts are predicted values and may vary slightly from experimental results. The broadness of the NH₂ signal is due to quadrupole broadening and potential hydrogen exchange.

Key Spectral Differences and Interpretation

The primary distinction in the 1H NMR spectra of the two compounds arises from the presence of the fluorine atom in this compound.

  • Aromatic Region: In 2-(pyrrolidin-1-yl)aniline, the four aromatic protons exhibit a more straightforward splitting pattern. In contrast, the aromatic protons of the fluorinated analog show additional complexity due to coupling with the fluorine atom (¹⁹F). This results in doublet of doublets (dd) and triplet (t) multiplicities for H-3, H-4, and H-6, with characteristic J-couplings to the fluorine atom.

  • Chemical Shifts: The electron-withdrawing nature of the fluorine atom is expected to deshield the adjacent protons, leading to a downfield shift. However, the mesomeric effect of the amino and pyrrolidinyl groups can counteract this. The predicted data suggests subtle shifts in the aromatic region upon fluorination.

Experimental Protocol: 1H NMR Spectroscopy

This section outlines a general procedure for acquiring the 1H NMR spectrum of aromatic amines like this compound.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample of the aniline compound (5-10 mg)

  • Pipettes and vials

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used for referencing)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the aniline compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

    • If using an internal standard, add a very small amount of TMS to the solution.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This typically includes:

      • Number of scans (e.g., 8-16 for a sufficient signal-to-noise ratio)

      • Spectral width (e.g., -2 to 12 ppm)

      • Acquisition time (e.g., 2-4 seconds)

      • Relaxation delay (e.g., 1-5 seconds)

    • Acquire the free induction decay (FID).

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS peak (at 0 ppm).

    • Integrate the peaks to determine the relative number of protons for each signal.

    • Analyze the multiplicities and coupling constants of the signals.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the 1H NMR spectrum of the target compounds.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase and Calibrate ft->phase_cal integrate Integrate Peaks phase_cal->integrate analyze Analyze Spectrum integrate->analyze

Caption: General workflow for 1H NMR analysis.

The structural comparison between the two aniline derivatives is presented below.

structural_comparison cluster_fluorinated This compound cluster_non_fluorinated 2-(pyrrolidin-1-yl)aniline struct1 [Image of this compound structure] struct2 [Image of 2-(pyrrolidin-1-yl)aniline structure] fluorine Fluorine fluorine->struct1 Substituent pyrrolidine Pyrrolidine pyrrolidine->struct1 pyrrolidine->struct2 aniline Aniline aniline->struct1 aniline->struct2

Caption: Structural relationship of the compared anilines.

A Comparative 13C NMR Analysis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline and Related Aniline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral characteristics of 5-Fluoro-2-(pyrrolidin-1-yl)aniline and its structural analogs. This guide provides a comparative analysis of their chemical shifts, detailed experimental protocols, and insights into their relevance in medicinal chemistry.

In the landscape of modern drug discovery, fluorinated aniline derivatives and molecules containing a pyrrolidine moiety are of significant interest due to their prevalence in a wide array of therapeutic agents. The strategic incorporation of a fluorine atom can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its pharmacokinetic profile and target-binding affinity. Similarly, the pyrrolidine ring is a common scaffold in many biologically active compounds, contributing to their three-dimensional structure and interaction with biological targets. This guide focuses on the 13C NMR analysis of this compound, a molecule combining both of these important structural features. A comparative analysis with its non-fluorinated counterpart, 2-(pyrrolidin-1-yl)aniline, and other simpler fluoroaniline isomers provides valuable insights into the electronic effects of these substituents on the aniline core. Understanding these spectral differences is crucial for the structural elucidation and characterization of novel drug candidates.

Comparative 13C NMR Data

Carbon AtomThis compound (Predicted)2-(pyrrolidin-1-yl)aniline (Predicted)Aniline[1]2-Fluoroaniline3-Fluoroaniline4-Fluoroaniline[1]
C1 134.2 (d)138.5146.59135.8 (d)148.4 (d)142.57 (d)
C2 140.1145.2115.24152.1 (d)114.1 (d)116.10 (d)
C3 104.5 (d)119.3129.43115.8 (d)130.6 (d)115.69 (d)
C4 118.9 (d)116.1118.76124.7 (d)105.4 (d)156.38 (d)
C5 158.3 (d)129.1129.43118.9 (d)164.2 (d)115.69 (d)
C6 101.8 (d)118.5115.24124.7 (d)110.2 (d)116.10 (d)
N-CH₂ 51.250.8----
CH₂ 25.926.0----

Note: (d) indicates a doublet, a splitting pattern caused by coupling with the adjacent fluorine atom.

Experimental Protocols

The following is a standard protocol for acquiring 13C NMR spectra of aniline derivatives, based on common laboratory practices.

1. Sample Preparation:

  • Weigh 10-20 mg of the solid aniline derivative or measure 10-20 µL if it is a liquid.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup:

  • The 13C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is tuned to the 13C frequency (e.g., 100 MHz for a 400 MHz spectrometer).

  • A standard broadband probe is used.

3. Data Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used.

  • Number of Scans (NS): This can range from 128 to 1024 scans, or more, depending on the sample concentration and the desired signal-to-noise ratio.

  • Relaxation Delay (D1): A delay of 2-5 seconds is typically used to allow for full relaxation of the carbon nuclei between scans.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the chemical shift range of most organic compounds.

  • Acquisition Time (AQ): This is typically set between 1 and 2 seconds.

  • Temperature: The experiment is usually performed at room temperature (298 K).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for Comparative 13C NMR Analysis

The following diagram illustrates the logical workflow for conducting a comparative 13C NMR analysis of a target compound and its analogs.

G Comparative 13C NMR Analysis Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Data Processing & Analysis cluster_interpretation Interpretation & Application Target Target Compound (this compound) NMR_Acq 13C NMR Data Acquisition Target->NMR_Acq Analog1 Analog 1 (2-(pyrrolidin-1-yl)aniline) Analog1->NMR_Acq Analog2 Analog 2 (Fluoroanilines) Analog2->NMR_Acq Processing Data Processing (FT, Phasing, Referencing) NMR_Acq->Processing Assignment Peak Assignment Processing->Assignment Comparison Comparative Analysis (Chemical Shift Comparison) Assignment->Comparison Interpretation Interpretation of Substituent Effects Comparison->Interpretation Drug_Dev Application in Drug Development (Structure-Activity Relationship) Interpretation->Drug_Dev

Caption: Workflow for comparative 13C NMR analysis.

Conclusion

The comparative 13C NMR analysis of this compound and its analogs reveals the distinct electronic influence of both the fluorine and pyrrolidinyl substituents on the aniline ring. The predicted downfield shift of the carbon atom bearing the fluorine (C5) and the significant upfield and downfield shifts of the adjacent carbons are characteristic of the strong electron-withdrawing nature of fluorine. The presence of the electron-donating pyrrolidinyl group at the C2 position also significantly alters the chemical shifts of the aromatic carbons compared to unsubstituted aniline. These detailed spectral insights are invaluable for the unambiguous structural confirmation of newly synthesized compounds in drug discovery programs. By understanding the subtle changes in the 13C NMR spectra, medicinal chemists can gain a deeper understanding of the electronic environment of their target molecules, which can be correlated with their biological activity and metabolic stability, ultimately guiding the design of more effective therapeutic agents.

References

Comparative Analysis of Mass Spectrometry Data for Fluoroaniline and Pyrrolidinyl Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Mass Spectrometric Characterization of Substituted Anilines

Predicted Mass Spectrometry Data

The table below summarizes key computed and experimental mass spectrometry data for 5-Fluoro-2-(pyrrolidin-1-yl)aniline and its structural analogs. This data is essential for the identification and structural elucidation of these compounds in a research setting.

CompoundMolecular FormulaMolecular Weight ( g/mol )Exact Mass (Da)Key Expected Fragments (m/z)Data Source
This compound C₁₀H₁₃FN₂180.22180.1062M+, fragments corresponding to loss of pyrrolidine, and aniline ring fragments.Predicted
4-FluoroanilineC₆H₆FN111.12111.0484111 (M+), 83, 63NIST WebBook[1]
2-FluoroanilineC₆H₆FN111.12111.0484111 (M+), 83, 63SpectraBase[2]
5-Fluoro-2-methylanilineC₇H₈FN125.14125.0641125 (M+), 110 (M-15), 83NIST WebBook[3]
2-(Pyrrolidin-1-yl)anilineC₁₀H₁₄N₂162.23162.1157162 (M+), 119, 92PubChem[4]

Experimental Protocols for Mass Spectrometry Analysis

The following are generalized protocols for the analysis of fluoroaniline and pyrrolidinyl aniline derivatives using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These protocols are based on established methods for similar compounds.[5][6][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like aniline derivatives.[9]

1. Sample Preparation:

  • Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

2. GC-MS System Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[6]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.[6]

  • Injector Temperature: 250 °C.[6]

  • Oven Temperature Program: Initiate at 70°C for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 5 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Mass Range: m/z 40-550.[6]

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is suitable for less volatile or thermally labile compounds and is a common technique for analyzing aniline derivatives in complex matrices.[7][8]

1. Sample Preparation:

  • Prepare a dilute solution of the analyte (1-10 µg/mL) in a solvent compatible with the mobile phase, such as methanol or acetonitrile.[7]

  • The addition of 0.1% formic acid can aid in the protonation of the analyte for positive ion mode analysis.[7]

2. LC-MS System Parameters:

  • LC System: A high-performance liquid chromatography system.

  • Column: Phenomenex Gemini-NX C18 column (150 × 4.6 mm, 3 μm) or equivalent.[8]

  • Column Temperature: 30°C.[8]

  • Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: Water with 0.05% acetic acid; Mobile Phase B: Acetonitrile with 0.05% acetic acid.[8]

  • Flow Rate: 1 mL/min.[8]

  • Injection Volume: 20 µL.[8]

  • Mass Spectrometer: A single quadrupole or more advanced mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for anilines, detecting the [M+H]⁺ ion.[7][8]

  • Detection: Single Ion Monitoring (SIM) mode can be used for targeted quantification.[8]

Workflow for Compound Characterization

The structural confirmation and purity assessment of newly synthesized or isolated compounds like this compound typically follows a structured analytical workflow. This workflow ensures a comprehensive characterization of the molecule.[7]

A Synthesis/Isolation of This compound B Purity Assessment (HPLC/GC) A->B C Structural Elucidation B->C D Mass Spectrometry (MS) (Molecular Weight & Fragmentation) C->D E Nuclear Magnetic Resonance (NMR) (1H, 13C, 19F) C->E F Infrared (IR) Spectroscopy (Functional Groups) C->F G Final Characterization Report D->G E->G F->G

Caption: Analytical workflow for the characterization of a synthesized aniline derivative.

References

A Comparative Guide to the FT-IR Spectrum of 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 5-Fluoro-2-(pyrrolidin-1-yl)aniline. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages established principles of infrared spectroscopy and comparative data from analogous structures to predict and interpret its key spectral features. The performance of this compound's spectral characteristics is compared with other relevant aniline derivatives to provide a comprehensive analytical context for researchers, scientists, and drug development professionals.

Predicted FT-IR Spectral Characteristics

The structure of this compound incorporates several key functional groups that give rise to characteristic absorption bands in the mid-infrared region. These include the N-H stretches of the primary amine, C-H stretches of the aromatic ring and the pyrrolidine ring, C-N stretching, and C-F stretching, as well as various bending vibrations.

The presence of a primary amino group (-NH₂) typically results in two distinct absorption bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations.[1][2][3] The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the pyrrolidine ring should appear just below 3000 cm⁻¹.[1] The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ region.[2] The C-F stretching vibration gives rise to a strong absorption in the 1400-1000 cm⁻¹ range. Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.[4]

Comparative FT-IR Data

To provide a clear benchmark, the predicted FT-IR absorption bands for this compound are compared with the experimental data for Aniline, 4-Fluoroaniline, and N-Phenylpyrrolidine. This comparison highlights the influence of the fluoro and pyrrolidinyl substituents on the vibrational frequencies of the aniline core.

Functional Group Vibrational Mode Aniline (cm⁻¹) 4-Fluoroaniline (cm⁻¹) N-Phenylpyrrolidine (cm⁻¹) Predicted this compound (cm⁻¹)
AminoN-H Asymmetric Stretch~3430~3480N/A~3450-3400
AminoN-H Symmetric Stretch~3350~3400N/A~3350-3300
Aromatic C-HC-H Stretch~3030~3040~3050~3050-3020
Aliphatic C-HC-H StretchN/AN/A~2960, ~2870~2970, ~2860
Aromatic C=CC=C Stretch~1620, ~1500~1620, ~1510~1600, ~1500~1610, ~1500
AminoN-H Bend~1620~1625N/A~1620
Aromatic C-NC-N Stretch~1280~1285~1340~1300-1250
FluoroC-F StretchN/A~1220N/A~1250-1200

Note: The values for Aniline, 4-Fluoroaniline, and N-Phenylpyrrolidine are approximate and based on typical spectral data. The predicted values for this compound are estimations based on the expected electronic and steric effects of the substituents.

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.

Objective: To obtain a high-quality mid-infrared spectrum of the analyte for structural elucidation and comparison.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer with a Deuterated Triglycine Sulfate (DTGS) or Mercury Cadmium Telluride (MCT) detector.

  • ATR accessory with a diamond or germanium crystal.

  • Spatula and sample handling tools.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

  • The sample: this compound.

Procedure:

  • Instrument Preparation: Turn on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone to remove any residual contaminants. Allow the solvent to evaporate completely.

  • Background Spectrum Acquisition:

    • Ensure the ATR accessory is correctly positioned in the sample compartment.

    • Acquire a background spectrum with the clean, empty ATR crystal. This spectrum will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid this compound sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample using the same acquisition parameters (number of scans, resolution) as the background spectrum.

    • The instrument software will automatically ratio the single-beam spectrum of the sample against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform any necessary data processing, such as baseline correction or ATR correction.

    • Identify and label the major absorption bands in the spectrum.

    • Compare the obtained peak positions with the expected values and reference spectra.

  • Cleaning: After analysis, retract the press, remove the sample from the crystal, and clean the crystal surface thoroughly with a solvent-soaked, lint-free wipe.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical relationship for spectral interpretation.

FT_IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis instrument_prep Instrument Warm-up crystal_clean Clean ATR Crystal instrument_prep->crystal_clean background_scan Acquire Background Spectrum crystal_clean->background_scan apply_sample Apply Sample to Crystal background_scan->apply_sample sample_scan Acquire Sample Spectrum apply_sample->sample_scan process_data Process Spectrum (e.g., Baseline Correction) sample_scan->process_data peak_picking Identify Peak Frequencies process_data->peak_picking assign_vibrations Assign Vibrational Modes peak_picking->assign_vibrations compare_spectra Compare with Alternatives assign_vibrations->compare_spectra

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

Spectral_Interpretation cluster_regions Key Spectral Regions cluster_assignments Functional Group Assignment spectrum FT-IR Spectrum region1 3500-3300 cm⁻¹ (N-H Stretch) spectrum->region1 region2 3100-2800 cm⁻¹ (C-H Stretch) spectrum->region2 region3 1650-1450 cm⁻¹ (C=C Stretch, N-H Bend) spectrum->region3 region4 1400-1000 cm⁻¹ (C-N, C-F Stretch) spectrum->region4 fg1 Primary Amine region1->fg1 fg2 Aromatic Ring region2->fg2 fg3 Pyrrolidine Ring region2->fg3 region3->fg1 region3->fg2 region4->fg1 fg4 Fluorine Substituent region4->fg4

References

A Comparative Analysis of the Biological Activity of 5-Fluoro-2-(pyrrolidin-1-yl)aniline and Other Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Compound Performance

The aniline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of various substituents allows for the fine-tuning of their pharmacological properties. This guide provides a comparative overview of the biological activity of 5-Fluoro-2-(pyrrolidin-1-yl)aniline against other substituted anilines, focusing on their potential anticancer and antimicrobial properties. Due to the limited publicly available data on the specific biological activity of this compound, this guide utilizes data from structurally related compounds to provide a representative comparison.

Data Presentation

Anticancer Activity: A Comparative Overview

The cytotoxic potential of substituted anilines is a significant area of research in oncology. The following table summarizes the in vitro anticancer activity of representative substituted aniline derivatives against various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-Substituted Aniline Pyrimidine Derivatives
Compound 14aMer Kinase0.0081[1]
Compound 14bMer Kinase0.0096[1]
Compound 18cHepG2 (Liver)6.63[1]
Compound 18cMDA-MB-231 (Breast)8.90[1]
Compound 18cHCT116 (Colon)4.95[1]
Anilino-Fluoroquinolones
Reduced FQ 4cA549 (Lung)<50[2]
Reduced FQ 4cMCF7 (Breast)<50[2]
Reduced FQ 4cPANC1 (Pancreatic)<50[2]
7-Anilino Triazolopyrimidines
4'-Fluoroaniline derivative (8q)Mean of 5 cell lines0.083[3]
4'-Chloroaniline derivative (8s)Mean of 5 cell lines0.091[3]
Antimicrobial Activity: A Comparative Overview

Substituted anilines have also demonstrated promising activity against various microbial pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Pyrrolidine-2,5-dione Derivatives
Compound 5Bacteria32-128[4]
Compound 8Bacteria16-64[4]
Compound 5Yeasts64-128[4]
Compound 8Yeasts64-256[4]
5-Oxopyrrolidine Derivatives
Compound 21Multidrug-resistant S. aureus1-8[5]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The half-maximal inhibitory concentration (IC50) values are commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Compound Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 28-30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_anticancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity cluster_data Data Analysis & Comparison synthesis Synthesis of Substituted Anilines purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_culture Cell Line Culture characterization->cell_culture microbe_culture Microorganism Culture characterization->microbe_culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 data_analysis Structure-Activity Relationship (SAR) Analysis ic50->data_analysis mic_assay MIC Assay microbe_culture->mic_assay mic_determination MIC Determination mic_assay->mic_determination mic_determination->data_analysis comparison Comparative Analysis data_analysis->comparison signaling_pathway cluster_pathway Intracellular Signaling Cascade RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Aniline Substituted Aniline (Kinase Inhibitor) Aniline->RTK Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

References

A Comparative Guide to Purity Analysis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for novel chemical entities is a critical step in ensuring the safety, efficacy, and reproducibility of their work. This guide provides a comprehensive comparison of two robust analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 5-Fluoro-2-(pyrrolidin-1-yl)aniline, a substituted aniline with potential applications in medicinal chemistry.

This comparison is supported by detailed experimental protocols and hypothetical data to illustrate the performance of each method in a practical setting.

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the purity assessment of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1] Reversed-phase HPLC (RP-HPLC) is a powerful and versatile method for the separation and quantification of aniline derivatives.[2] In contrast, Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector, offers high separation efficiency and sensitivity, although it may require derivatization for polar or non-volatile analytes.[2][3]

The choice between HPLC-UV and GC-MS for the purity analysis of this compound will depend on several factors, including the nature of potential impurities, the required sensitivity, and the availability of instrumentation.

G cluster_0 Sample Preparation cluster_1 HPLC-UV Analysis cluster_2 GC-MS Analysis (Alternative) cluster_3 Data Analysis and Comparison Sample This compound Sample Dissolve Dissolve in Diluent Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter HPLC_System HPLC System with UV Detector Filter->HPLC_System Derivatization Optional: Derivatization (e.g., with PFPA) Filter->Derivatization C18_Column Reversed-Phase C18 Column HPLC_System->C18_Column Mobile_Phase Isocratic Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) C18_Column->Mobile_Phase HPLC_Analysis Chromatographic Separation Mobile_Phase->HPLC_Analysis UV_Detection UV Detection at 254 nm HPLC_Analysis->UV_Detection HPLC_Data Chromatogram and Peak Integration UV_Detection->HPLC_Data Purity_Calc_HPLC Purity Calculation (% Area) HPLC_Data->Purity_Calc_HPLC Impurity_ID_HPLC Impurity Profiling by Retention Time HPLC_Data->Impurity_ID_HPLC GC_MS_System GC-MS System Derivatization->GC_MS_System Capillary_Column Capillary GC Column (e.g., DB-5ms) GC_MS_System->Capillary_Column GC_Separation Temperature-Programmed Separation Capillary_Column->GC_Separation MS_Detection Mass Spectrometric Detection (EI, Scan Mode) GC_Separation->MS_Detection GC_Data Total Ion Chromatogram and Mass Spectra MS_Detection->GC_Data Purity_Calc_GC Purity Calculation (% Area) GC_Data->Purity_Calc_GC Impurity_ID_GC Impurity Identification by Mass Spectrum GC_Data->Impurity_ID_GC Comparison Comparative Assessment of Purity and Impurity Profiles Purity_Calc_HPLC->Comparison Impurity_ID_HPLC->Comparison Purity_Calc_GC->Comparison Impurity_ID_GC->Comparison

Caption: Comparative workflow for purity analysis of this compound.

Experimental Protocols

Method 1: HPLC-UV Purity Determination

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[2]

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard (high purity).

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (0.22 µm).

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mobile phase of 60:40 (v/v) acetonitrile and water containing 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Run Time: Approximately 15 minutes.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • After the analysis, integrate the peaks in the chromatogram. Calculate the purity of the sample based on the area percentage of the main peak relative to the total peak area.

Method 2: GC-MS Purity Determination (Alternative Method)

This protocol describes a general GC-MS method for the analysis of this compound. Derivatization with an agent like pentafluoropropionic anhydride (PFPA) may be necessary to improve peak shape and thermal stability, though direct analysis may also be feasible.[3]

1. Instrumentation and Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Helium (carrier gas).

  • Methanol or Ethyl Acetate (GC grade).

  • Pentafluoropropionic anhydride (PFPA) (if derivatization is required).

  • This compound reference standard.

  • GC vials with inserts.

2. Preparation of Solutions:

  • Standard Solution: Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • (Optional) Derivatization: To 100 µL of the standard or sample solution, add 100 µL of PFPA. Cap the vial and heat at 60 °C for 30 minutes. Cool to room temperature before injection.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

4. Analysis Procedure:

  • Perform a blank injection (solvent) to check for system cleanliness.

  • Inject the prepared standard solution to determine the retention time and mass spectrum of the main component.

  • Inject the prepared sample solution.

  • Identify the main peak in the total ion chromatogram (TIC) by its retention time and mass spectrum. Calculate the purity based on the peak area percentage. Identify impurities by comparing their mass spectra to spectral libraries or by interpretation of fragmentation patterns.

Quantitative Data Summary

The following table presents hypothetical purity data for three different batches of this compound, as determined by both HPLC-UV and GC-MS. The data also includes plausible process-related impurities that could arise during synthesis. Potential impurities in the synthesis of N-aryl pyrrolidines can include starting materials, byproducts from side reactions, or degradation products.[4]

Batch IDAnalytical MethodPurity (%)Impurity 1 (%) (RT/Name)Impurity 2 (%) (RT/Name)Impurity 3 (%) (RT/Name)
Batch A HPLC-UV99.520.25 (RT: 4.8 min)0.15 (RT: 6.2 min)0.08 (RT: 8.1 min)
GC-MS99.600.22 (m/z 111)0.12 (m/z 194)0.06 (m/z 210)
Batch B HPLC-UV98.750.85 (RT: 4.8 min)0.20 (RT: 6.2 min)0.20 (RT: 9.5 min)
GC-MS98.800.80 (m/z 111)0.18 (m/z 194)0.22 (m/z 226)
Batch C HPLC-UV99.890.06 (RT: 4.8 min)0.05 (RT: 6.2 min)Not Detected
GC-MS99.910.05 (m/z 111)0.04 (m/z 194)Not Detected

Note: RT = Retention Time. m/z values for GC-MS correspond to the molecular ion or a significant fragment of the impurity.

Conclusion

Both HPLC-UV and GC-MS are effective techniques for the purity analysis of this compound. HPLC-UV is a robust, reliable, and straightforward method that is well-suited for routine quality control.[2] GC-MS provides an orthogonal technique that offers the advantage of mass spectrometric detection for the confident identification of unknown impurities.[5] The choice of method will be dictated by the specific requirements of the analysis, with HPLC-UV being the more common initial choice for purity determination and GC-MS or LC-MS being employed for more in-depth impurity identification.

References

A Comparative Spectroscopic Guide to N-(Hex-5-en-2-yl)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for N-(Hex-5-en-2-yl)aniline and its structurally related analogs: N-hexylaniline, (Z)-N-(2-hexenyl)-aniline, and the parent compound, aniline. Due to the limited availability of experimental spectra for N-(Hex-5-en-2-yl)aniline, this guide presents predicted data generated from computational models. This information serves as a valuable reference for compound identification, characterization, and quality control in research and development.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for N-(Hex-5-en-2-yl)aniline and its analogs. These tables are designed for easy comparison of the spectral features, highlighting the influence of the substituent on the aniline core.

¹H NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 300-500 MHz)
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
N-(Hex-5-en-2-yl)aniline (Predicted) 7.15 - 7.25m2HAr-H (meta)
6.65 - 6.75m3HAr-H (ortho, para)
5.75 - 5.85m1H=CH-
4.95 - 5.05m2H=CH₂
3.60 - 3.70m1HN-CH
3.55br s1HN-H
2.10 - 2.20m2H-CH₂-C=
1.55 - 1.65m2H-CH₂-
1.20d3H-CH₃
N-Hexylaniline [1]7.21t, J = 7.5 Hz2HAr-H (meta)
6.72t, J = 7.2 Hz1HAr-H (para)
6.64d, J = 8.3 Hz2HAr-H (ortho)
3.62br s1HN-H
3.14m2HN-CH₂
1.65, 1.41, 1.37m8H-(CH₂)₄-
0.94t, J = 6.6 Hz3H-CH₃
(Z)-N-(2-hexenyl)-aniline Data not readily available---
Aniline [2]7.14t, J = 7.6 Hz2HAr-H (meta)
6.74t, J = 7.2 Hz1HAr-H (para)
6.66d, J = 7.5 Hz2HAr-H (ortho)
3.53br s2HNH₂
¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Frequency: 75-125 MHz)
CompoundChemical Shift (δ) ppmAssignment
N-(Hex-5-en-2-yl)aniline (Predicted) 147.5Ar-C (C-N)
138.5=CH-
129.3Ar-CH (meta)
117.5Ar-CH (para)
114.5=CH₂
113.2Ar-CH (ortho)
49.5N-CH
36.5-CH₂-
30.0-CH₂-C=
20.5-CH₃
N-Hexylaniline [1]148.6Ar-C (C-N)
129.2Ar-CH (meta)
117.1Ar-CH (para)
112.7Ar-CH (ortho)
44.0N-CH₂
31.7, 29.6, 26.9, 22.6-(CH₂)₄-
14.0-CH₃
(Z)-N-(2-hexenyl)-aniline [3]Data available in source-
Aniline [4]146.4Ar-C (C-N)
129.3Ar-CH (meta)
118.6Ar-CH (para)
115.1Ar-CH (ortho)
Infrared (IR) Spectroscopic Data
CompoundWavenumber (cm⁻¹)IntensityAssignment
N-(Hex-5-en-2-yl)aniline (Predicted) 3400Medium, SharpN-H Stretch
3080, 3020Medium=C-H Stretch
2960, 2925, 2855StrongC-H Stretch (Aliphatic)
1640MediumC=C Stretch (Alkenyl)
1605, 1505StrongC=C Stretch (Aromatic)
1320MediumC-N Stretch
990, 910Strong=C-H Bend (out-of-plane)
750, 690StrongAr-H Bend (out-of-plane)
N-Hexylaniline ~3400MediumN-H Stretch
3050MediumAr C-H Stretch
2955, 2927, 2856StrongAliphatic C-H Stretch
1604, 1508StrongAromatic C=C Stretch
1320MediumC-N Stretch
747, 692StrongAr-H Bend
(Z)-N-(2-hexenyl)-aniline Data available in source[3]--
Aniline [5]3433, 3356StrongN-H Stretch (asymmetric & symmetric)
3050MediumAr C-H Stretch
1621StrongN-H Bend
1603, 1498StrongAromatic C=C Stretch
1278StrongC-N Stretch
753, 694StrongAr-H Bend
Mass Spectrometry (MS) Data
Compoundm/zRelative Intensity (%)Assignment
N-(Hex-5-en-2-yl)aniline (Predicted) 17540[M]⁺
160100[M - CH₃]⁺
13230[M - C₃H₅]⁺
10685[C₆H₅NHCH₂]⁺
9365[C₆H₅NH₂]⁺
7750[C₆H₅]⁺
N-Hexylaniline 177-[M]⁺
106-[C₆H₅NHCH₂]⁺
93-[C₆H₅NH₂]⁺
77-[C₆H₅]⁺
(Z)-N-(2-hexenyl)-aniline Data not readily available--
Aniline 93100[M]⁺
66-[M - HCN]⁺
65-[C₅H₅]⁺
39-[C₃H₃]⁺

Experimental Protocols

Standardized protocols for acquiring the spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the spectrum on a 300-500 MHz spectrometer. Typical parameters include a spectral width of -2 to 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (16-64) should be collected to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum on a 75-125 MHz spectrometer using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • KBr Pellet (for solids) : Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using a mortar and pestle. Press the mixture in a die under high pressure to form a transparent pellet.

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like N-(Hex-5-en-2-yl)aniline and its analogs, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is first vaporized and separated on a GC column before entering the mass spectrometer.

  • Ionization : Ionize the sample molecules. Electron Ionization (EI) is a common technique that uses a high-energy electron beam to create a molecular ion and characteristic fragment ions, providing structural information.

  • Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

  • Data Interpretation : Analyze the resulting mass spectrum. The peak with the highest m/z often represents the molecular ion ([M]⁺), confirming the molecular weight. The fragmentation pattern provides valuable information for structure elucidation.

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound, from sample preparation to structure elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structure Elucidation Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR IR IR Spectroscopy Purified_Compound->IR MS Mass Spectrometry Purified_Compound->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure_Determination Structure Determination NMR_Data->Structure_Determination IR_Data->Structure_Determination MS_Data->Structure_Determination Data_Comparison Comparison with Reference Data Structure_Determination->Data_Comparison Final_Structure Final Structure Confirmation Data_Comparison->Final_Structure

Caption: General workflow for spectroscopic analysis of an organic compound.

References

A Comparative Guide to Analytical Methods for the Characterization of 4-Fluoro-2-hydroxyquinoline

Author: BenchChem Technical Support Team. Date: December 2025

The precise characterization of novel chemical entities is fundamental to drug discovery and development. 4-Fluoro-2-hydroxyquinoline, as a fluorinated analog of the 4-hydroxyquinoline scaffold, is a molecule of interest, particularly given the prominence of fluoroquinolones in medicinal chemistry.[1] This guide offers a comparative overview of the principal analytical methods for the characterization of 4-Fluoro-2-hydroxyquinoline.

Due to the limited availability of specific experimental data for 4-Fluoro-2-hydroxyquinoline in the public domain, this guide will utilize data from its non-fluorinated counterpart, 4-hydroxyquinoline, and a closely related isomer, 6-Fluoro-4-hydroxy-2-methylquinoline, as a representative example to illustrate the expected analytical results.[1] This comparison highlights the influence of the fluorine substituent on the analytical data, though researchers should note that minor variations in the actual data for 4-Fluoro-2-hydroxyquinoline are to be expected.[1]

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from key analytical techniques for 4-hydroxyquinoline and a representative fluorinated analog.

Table 1: Comparison of Spectroscopic Data

Analytical Method4-Hydroxyquinoline6-Fluoro-4-hydroxy-2-methylquinoline (Representative Fluoro-analog)Key Differences and Rationale
¹H NMR (in DMSO-d₆)Aromatic protons: ~7.3-8.2 ppm; Hydroxyl proton: ~11.9 ppm; Vinyl proton: ~6.1 ppm.[1]Aromatic protons: ~7.2-7.9 ppm; Hydroxyl proton: ~11.4 ppm; Methyl protons: ~2.4 ppm.[1]The fluorine atom in the fluoro-analog introduces splitting of adjacent proton signals (H-F coupling). Its electron-withdrawing nature can also cause downfield shifts of nearby protons.[1]
¹³C NMR (in DMSO-d₆)Aromatic carbons: ~110-140 ppm; Carbonyl carbon: ~177 ppm.[1]Aromatic carbons: ~105-145 ppm; Carbonyl carbon: ~176 ppm; Methyl carbon: ~18 ppm.[1]The carbon directly bonded to fluorine will show a large C-F coupling constant. Other carbons in the fluorinated ring will exhibit smaller couplings.[1]
Mass Spectrometry (ESI-MS)[M+H]⁺ = 146.05 m/z.[1][M+H]⁺ = 178.07 m/z.[1]The fluorine atom increases the molecular weight by approximately 18 Da (the difference between a fluorine and a hydrogen atom). High-resolution mass spectrometry can confirm the elemental composition.[1]
IR Spectroscopy (KBr pellet)O-H stretch: ~3000-3400 cm⁻¹ (broad); C=O stretch: ~1640 cm⁻¹; C=C stretch: ~1500-1600 cm⁻¹.[1]O-H stretch: ~3000-3400 cm⁻¹ (broad); C=O stretch: ~1650 cm⁻¹; C-F stretch: ~1100-1250 cm⁻¹.[1]The key distinguishing feature is the presence of a C-F stretching vibration in the fingerprint region for the fluoro-analog.[1]

Table 2: Comparison of Chromatographic Methods

Analytical Method4-Hydroxyquinoline6-Fluoro-4-hydroxy-2-methylquinoline (Representative Fluoro-analog)Key Differences and Rationale
High-Performance Liquid Chromatography (HPLC) (Reverse Phase)Shorter retention time.Longer retention time.Fluorination generally increases the lipophilicity of a molecule, leading to stronger interaction with the non-polar stationary phase (e.g., C18) and thus a longer retention time.
Thin-Layer Chromatography (TLC) (e.g., Ethyl acetate/Hexane)Lower Rf value.[1]Higher Rf value.[1]Consistent with increased lipophilicity, the more non-polar fluoro-analog is expected to travel further up the polar stationary phase (silica gel).[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are general protocols and may require optimization based on specific instrumentation and sample characteristics.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the chemical structure of the analyte.[1]

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.[1]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1]

    • ¹H NMR Protocol: Acquire a standard one-dimensional ¹H NMR spectrum. Set the spectral width to cover a range of -2 to 14 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Process the data with appropriate phasing and baseline correction.[1]

    • ¹³C NMR Protocol: Acquire a proton-decoupled ¹³C NMR spectrum. Set the spectral width to cover a range of 0 to 200 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.[1]

    • ¹⁹F NMR Protocol (for fluoro-analog): Acquire a one-dimensional ¹⁹F NMR spectrum. A spectral width in the range of -100 to -150 ppm is a reasonable starting point for aryl fluorides.[1]

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the analyte.[1]

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with a liquid chromatograph (LC-MS).[1]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Protocol: Infuse the sample solution directly into the ESI source or inject it into the LC-MS system. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. For structural confirmation, perform tandem MS (MS/MS) to induce fragmentation and analyze the resulting daughter ions.[1]

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.[1]

  • Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.[1]

  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[1]

  • Protocol: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[1]

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and quantify its concentration.[1]

  • Instrumentation: HPLC system equipped with a UV detector and a C18 reverse-phase column.[1]

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.[1]

  • Protocol:

    • Prepare a mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

    • Equilibrate the C18 column with the mobile phase.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm, or a wavelength determined by a UV-Vis scan).[1]

    • Inject a small volume (e.g., 10 µL) of the sample solution.

    • Record the chromatogram and determine the retention time and peak area for the analyte.

Mandatory Visualizations

analytical_workflow cluster_synthesis Compound Synthesis & Purification cluster_characterization Characterization & Analysis cluster_techniques Spectroscopic & Spectrometric Methods synthesis Synthesis of 4-Fluoro-2-hydroxyquinoline purification Purification (e.g., Recrystallization, Column Chromatography) synthesis->purification prelim Preliminary Analysis (TLC, Melting Point) purification->prelim elucidation Structural Elucidation prelim->elucidation purity Purity Assessment (HPLC) elucidation->purity NMR NMR (1H, 13C, 19F) elucidation->NMR MS Mass Spectrometry elucidation->MS IR IR Spectroscopy elucidation->IR final Characterized Compound purity->final

Caption: General experimental workflow for the synthesis and characterization of a novel compound.

tautomerism cluster_lactim Lactim (Enol) Form cluster_lactam Lactam (Keto) Form lactim 4-Fluoro-2-hydroxyquinoline lactam 4-Fluoro-1H-quinolin-2-one lactim->lactam Tautomeric Equilibrium

Caption: Tautomeric equilibrium of 4-Fluoro-2-hydroxyquinoline.

References

Safety Operating Guide

Prudent Disposal of 5-Fluoro-2-(pyrrolidin-1-yl)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5-Fluoro-2-(pyrrolidin-1-yl)aniline could not be located. The following disposal procedures are based on the known hazards of structurally related compounds, including fluoroanilines and pyrrolidines. It is imperative to handle this compound with caution and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.

Researchers and laboratory personnel handling this compound must adhere to stringent safety and disposal protocols to mitigate potential risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of personnel and compliance with regulatory standards.

Hazard Profile and Safety Summary

Based on the toxicological data of related aniline and pyrrolidine compounds, this compound is presumed to be hazardous. Anilines are known to be toxic by inhalation, ingestion, and skin contact, with the potential for causing serious eye damage, skin sensitization, and damage to organs through prolonged or repeated exposure. Some anilines are also suspected carcinogens and mutagens. The pyrrolidine moiety can also contribute to skin and eye irritation. Therefore, this compound should be treated as hazardous waste, and under no circumstances should it be disposed of down the drain or in regular trash.

Quantitative Data from Related Compounds

The following table summarizes key data from the Safety Data Sheets of related compounds, which should be considered as indicative of the potential hazards of this compound.

Hazard ClassificationRelated CompoundGHS Hazard Statement(s)Precautionary Statement(s)
Acute Toxicity (Oral, Dermal, Inhalation) 5-Fluoro-2-iodoanilineH302, H312, H332: Harmful if swallowed, in contact with skin or if inhaled.P261, P280, P301+P312, P302+P352, P304+P340
Skin Corrosion/Irritation PyrrolidineH314: Causes severe skin burns and eye damage.P280, P301+P330+P331, P303+P361+P353, P305+P351+P338
Serious Eye Damage/Eye Irritation AnilineH318: Causes serious eye damage.P280, P305+P351+P338
Germ Cell Mutagenicity AnilineH341: Suspected of causing genetic defects.P201, P280
Carcinogenicity AnilineH351: Suspected of causing cancer.P201, P280
Specific Target Organ Toxicity (Repeated Exposure) AnilineH372: Causes damage to organs through prolonged or repeated exposure.P260, P314
Aquatic Hazard (Acute & Chronic) AnilineH400, H410: Very toxic to aquatic life with long lasting effects.P273, P391

Experimental Protocols: Disposal Procedures

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE at all times, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • If there is a risk of inhalation, use a respirator with an appropriate cartridge.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, bench paper) in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.

  • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Empty Containers: "Empty" containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines, which may include defacing the label and placing it in a designated container for hazardous waste.

3. Waste Container Management:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Keep waste containers tightly sealed when not in use to prevent the release of vapors.

  • Store waste containers in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

4. Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Complete all necessary waste disposal forms and documentation as required by your institution and local regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_waste_type Waste Identification cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Empty Container Stream cluster_storage_disposal Storage and Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (e.g., contaminated gloves, paper) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid store_waste Store Sealed Waste Containers in Secondary Containment collect_solid->store_waste collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_liquid->store_waste triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Hazardous Waste triple_rinse->dispose_container collect_rinsate->collect_liquid dispose_container->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end End: Waste Disposed via Approved Channels contact_ehs->end

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 5-Fluoro-2-(pyrrolidin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 5-Fluoro-2-(pyrrolidin-1-yl)aniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and fluoroanilines, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety Precautions

Personal protective equipment (PPE) is the primary defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[1]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][4]

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Ensure a certified chemical fume hood is operational.[1]

    • Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • Don all required PPE as outlined in the table above before entering the handling area.[1][4]

  • Handling the Compound :

    • Weighing : Conduct all weighing of the solid compound inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

    • Dissolving : When preparing solutions, slowly add the solid to the solvent to avoid splashing.

    • General Handling : Avoid all personal contact, including inhalation and skin contact.[5] Use in a well-ventilated area.[5] Do not eat, drink, or smoke when using this product.[3]

  • Post-Handling :

    • Always wash hands thoroughly with soap and water after handling.[5]

    • Decontaminate all work surfaces after use.

    • Launder contaminated work clothes separately before reuse.[5]

Disposal Plan: Managing Waste Streams

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.[2]

  • Solid Waste :

    • Collect all solid waste, including contaminated gloves, pipette tips, and weighing papers, in a designated and clearly labeled hazardous waste container.[6]

    • The container should be sealed and stored in a designated satellite accumulation area.

  • Liquid Waste :

    • Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container.[6]

    • Due to the fluorine atom, this waste should be segregated as halogenated organic waste .[7]

    • Do not mix with incompatible waste streams.[1]

  • Container Disposal :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6]

    • Dispose of the rinsed container in accordance with institutional and local regulations.

  • General Guidelines :

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[6]

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the procedural steps and decision-making processes for handling and disposing of this compound.

start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles Wear Chemical Splash Goggles & Face Shield fume_hood->goggles gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes decision Is work outside a fume hood? shoes->decision respirator Wear NIOSH-Approved Respirator decision->respirator Yes proceed Proceed with Experiment decision->proceed No respirator->proceed

Caption: PPE Selection Workflow for Handling this compound.

start Experiment Complete segregate Segregate Waste Streams start->segregate solid_waste Solid Waste (Gloves, Tips) segregate->solid_waste liquid_waste Liquid Waste (Solutions) segregate->liquid_waste solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Halogenated Organic Waste Container liquid_waste->liquid_container storage Store Waste in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage end Arrange for Professional Disposal storage->end

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.